1,2,4-Triacetoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-diacetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFGSJWSUZRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873914 | |
| Record name | 1,2,4-Triacetoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-03-6 | |
| Record name | 1,2,4-Triacetoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Benzenetriacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 613-03-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Benzenetriol, 1,2,4-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triacetoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-BENZENETRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903T7H7CP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,4-Triacetoxybenzene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triacetoxybenzene is an organic compound that serves as a pivotal intermediate in various synthetic processes, most notably in the pharmaceutical industry. Its unique structure, featuring a benzene (B151609) ring substituted with three acetoxy groups, imparts specific chemical reactivity that is harnessed for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role as a precursor to the anti-cataract drug Catalin (Pirenoxine) and elucidates the drug's mechanism of action.
Chemical Properties and Structure
This compound is a white crystalline solid.[1] It is characterized by its solubility in organic solvents such as ethanol (B145695) and acetone (B3395972) and its insolubility in water.[1] The compound is stable under normal temperature and pressure.[1]
Structure and Identifiers
The molecular structure of this compound consists of a benzene ring with three acetoxy groups attached at the 1, 2, and 4 positions.
-
IUPAC Name: (3,4-diacetoxyphenyl) acetate[2]
-
InChI: InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3[2][6]
Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 252.22 g/mol | [2][3][4] |
| Appearance | White crystalline solid / Needle crystals | [1][7] |
| Melting Point | 98-100 °C | [7][8][9] |
| Boiling Point | >300 °C (with some decomposition) | [7][10] |
| Density | 1.276 g/cm³ | [7][10] |
| Solubility | Soluble in hot ethanol and methanol; insoluble in water | [1][7] |
| Refractive Index | 1.533 | [7][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations of the acetate (B1210297) groups in the region of 1750-1770 cm⁻¹. Aromatic C-C stretching vibrations are observed between 1500-1600 cm⁻¹.[11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum shows characteristic aromatic absorption bands resulting from π→π* electronic transitions within the benzene ring, typically in the 250-300 nm region.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum exhibits signals for the aromatic protons, and the methyl protons of the three acetate groups appear as singlets.
-
¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbons of the acetate groups, the aromatic carbons, and the methyl carbons of the acetate groups.
-
Experimental Protocols
Synthesis of this compound
This is the classic and widely used method for the synthesis of this compound.
Principle: The reaction involves the acid-catalyzed reaction of p-benzoquinone with acetic anhydride. The mechanism proceeds through the protonation of a quinone carbonyl oxygen, followed by nucleophilic attack of acetic anhydride.
Procedure:
-
In a flask equipped with a stirrer and cooling bath, add acetic anhydride.
-
Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature at 0 °C.
-
Gradually add p-benzoquinone to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
A patented method describes the synthesis of this compound serving as an intermediate for the drug Catalin.
Procedure:
-
To a reaction vessel equipped with a stirrer and a thermometer, add 2.9-3.1 mol of 4'-methyl-acetoacetanilide and 200 ml of a phosphoric acid solution (80-95% mass fraction).
-
Control the stirring speed in the range of 200-260 rpm.
-
Add 0.9 mol of p-benzoquinone in several portions, maintaining the solution temperature in the range of 60-65 °C.
-
Allow the reaction solution to cool naturally while stirring, which will cause solids to precipitate.
-
Reduce the solution temperature to 15-19 °C and add 2L of a potassium chloride solution (60-75% mass fraction) to precipitate white crystals.
-
Further, reduce the solution temperature to 11-13 °C and filter the product.
-
Recrystallize the obtained product from a 90% acetone solution and dry under a vacuum to yield white granular crystals of this compound.[11]
Spectroscopic Analysis
Principle: This technique identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Procedure (Thin Solid Film Method):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Procedure:
-
Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning the probe, locking onto the solvent signal, and shimming the magnetic field to ensure high resolution.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the three acetoxy groups.
-
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield 1,2,4-trihydroxybenzene (hydroxyhydroquinone).[12]
-
Oxidation and Reduction: The benzene ring can undergo oxidation to form quinone derivatives or reduction to form hydroquinones.
-
Nucleophilic Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Catalin (Pirenoxine) , a drug used for the treatment of cataracts.[11]
Role in Drug Development: The Case of Catalin (Pirenoxine)
This compound is a crucial precursor in the synthesis of Pirenoxine (B1678443), the active ingredient in Catalin eye drops. The development of cataracts is a multifactorial process involving the aggregation and denaturation of lens proteins (crystallins), leading to lens opacity. Oxidative stress and imbalances in ion concentrations, particularly calcium, are key contributing factors.
Mechanism of Action of Pirenoxine
Pirenoxine is believed to exert its anti-cataract effects through a dual mechanism of action:
-
Inhibition of Lens Protein Aggregation: Pirenoxine acts as a chelating agent, binding to calcium ions.[1][12] Elevated levels of calcium in the lens can activate proteases that degrade lens proteins, promoting their aggregation. By chelating calcium, pirenoxine helps to prevent this degradation and maintain the soluble, transparent state of the crystallins.[12]
-
Antioxidant Activity: Pirenoxine possesses antioxidant properties that help to mitigate oxidative stress within the lens.[1][7] Oxidative damage from reactive oxygen species (ROS) is a major contributor to the denaturation of lens proteins. Pirenoxine helps to neutralize these harmful species, protecting the lens from oxidative damage.[1][12]
Signaling Pathway in Cataract Prevention
The following diagram illustrates the proposed mechanism of action of Pirenoxine in the prevention of cataracts.
Caption: Proposed mechanism of action of Pirenoxine in preventing cataract formation.
Conclusion
This compound is a compound of significant interest due to its well-defined chemical properties and its crucial role as a synthetic intermediate. Its application in the synthesis of the anti-cataract drug Pirenoxine highlights its importance in the pharmaceutical industry. A thorough understanding of its chemistry, synthesis, and the biological activity of its derivatives is essential for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. What is Pirenoxine used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thiele Reaction [drugfuture.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pirenoxine Sodium? [synapse.patsnap.com]
- 9. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]
- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 11. unitedpharmacies.md [unitedpharmacies.md]
- 12. What is the mechanism of Pirenoxine? [synapse.patsnap.com]
Synthesis of 1,2,4-Triacetoxybenzene from p-Benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,2,4-triacetoxybenzene from p-benzoquinone, a critical transformation in organic synthesis and a key step in the preparation of various pharmaceutical intermediates. The core of this process is the Thiele-Winter acetoxylation reaction, an acid-catalyzed reaction of a quinone with acetic anhydride (B1165640).
Reaction Principle and Mechanism
The synthesis of this compound from p-benzoquinone is achieved through the Thiele-Winter acetoxylation reaction.[1][2][3][4][5] This reaction involves the treatment of p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst, typically sulfuric acid or boron trifluoride etherate.[5][6] The mechanism proceeds through a series of steps initiated by the protonation of a carbonyl oxygen on the p-benzoquinone ring. This is followed by a 1,4-addition of an acetate (B1210297) ion from acetic anhydride. A subsequent series of tautomerization and acetylation steps leads to the formation of the aromatic this compound. The electron-deficient nature of the quinone ring system makes it susceptible to nucleophilic attack, which is a crucial aspect of this transformation.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound from p-benzoquinone.
Table 1: Reagent Quantities and Ratios
| Reagent | Role | Typical Molar Ratio (relative to p-benzoquinone) | Typical Quantities (Example Scale) | Source(s) |
| p-Benzoquinone | Starting Material | 1.0 eq | 60 g (0.55 mol) | [7][8] |
| Acetic Anhydride | Acetylating Agent & Solvent | 3.2 - excess | 180 g (1.8 mol) | [7][8][9] |
| Sulfuric Acid (conc.) | Catalyst | 0.22 - catalytic amount | 12 g | [6][7][8][9] |
| Phosphoric Acid | Catalyst (alternative) | - | 200 ml (of 80-95% solution) | [10] |
Table 2: Reaction Conditions and Yields
| Parameter | Value | Source(s) |
| Reaction Temperature | 40-50 °C (controlled) | [7][8][9][11] |
| Reaction Time | Several hours (until reaction completion) | [4][6] |
| Product Yield | 80 - 91% | [1][2][3][7][8][10] |
| Purification Method | Recrystallization from ethanol (B145695) | [6][7][8] |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from p-benzoquinone based on established procedures.
Protocol 1: Standard Thiele-Winter Acetoxylation with Sulfuric Acid Catalyst
This protocol is a widely cited and effective method for the synthesis.
Materials:
-
p-Benzoquinone (1.0 eq)
-
Acetic anhydride (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Ice-water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer, add an excess of acetic anhydride and cool the flask to 0 °C in an ice bath.[6]
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred acetic anhydride.[6]
-
Gradually add p-benzoquinone (1.0 eq) to the solution in small portions, ensuring the temperature is maintained below 10 °C during the addition.[6]
-
After the complete addition of p-benzoquinone, allow the reaction mixture to warm to room temperature and continue stirring for several hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water to precipitate the crude this compound.[6]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.[6][7][8]
Protocol 2: Alternative Procedure with Phosphoric Acid Catalyst
This method, described in a patent, utilizes phosphoric acid as the catalyst.[10]
Materials:
-
p-Benzoquinone (0.9 mol)
-
4'-Methyl-acetoacetanilide (2.9-3.1 mol)
-
Phosphoric acid solution (80-95%, 200 ml)
-
Potassium chloride solution
-
Acetone (B3395972) solution (90%)
Procedure:
-
To a reaction vessel equipped with a stirrer and a thermometer, add 2.9-3.1 mol of 4'-methyl-acetoacetanilide and 200 ml of a phosphoric acid solution.[10]
-
Control the stirring speed between 200 and 260 rpm.[10]
-
Add 0.9 mol of p-benzoquinone in several portions while maintaining the solution temperature between 60-65 °C.[10]
-
After the addition is complete, allow the reaction solution to cool naturally while stirring, leading to the separation of solids.[10]
-
Cool the solution to 15-19 °C and add 2L of a potassium chloride solution, which will cause white crystals to separate out.[10]
-
Further cool the solution to 11-13 °C and collect the product by filtration.[10]
-
Recrystallize the product from a 90% acetone solution and dry it under a vacuum to obtain white, granular crystals of this compound.[10]
Visualizations
Reaction Pathway Diagram
Caption: Thiele-Winter acetoxylation of p-benzoquinone.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 613-03-6 [smolecule.com]
- 5. Thiele Reaction [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 10. CN105503585A - Synthesis method of this compound serving as catalin drug intermediate - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
An In-depth Technical Guide to the Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Thiele-Winter acetoxylation, a cornerstone reaction in organic synthesis for the preparation of 1,2,4-triacetoxybenzene from p-benzoquinone. This document details the reaction mechanism, provides explicit experimental protocols, and presents relevant quantitative and spectroscopic data to support research and development activities.
Reaction Overview and Mechanism
The Thiele-Winter acetoxylation, named after Johannes Thiele and Ernst Winter, is an acid-catalyzed reaction that converts quinones into triacetoxy aromatic compounds.[1][2][3] In the case of p-benzoquinone, the reaction with acetic anhydride (B1165640) in the presence of a strong acid catalyst, typically sulfuric acid, yields this compound.[1][2] This transformation is a powerful tool for the synthesis of highly functionalized aromatic systems.
The reaction proceeds through a series of steps initiated by the protonation of a carbonyl oxygen on the p-benzoquinone ring by the acid catalyst. This activation enhances the electrophilicity of the quinone system, facilitating a 1,4-Michael addition of acetic anhydride. The resulting intermediate undergoes enolization and subsequent acetylation. A key feature of the mechanism is the 1,2-migration of an acetoxy group, which ultimately leads to the formation of the stable aromatic this compound product.
Reaction Scheme:
p-Benzoquinone + Acetic Anhydride (in the presence of H₂SO₄) → this compound
Quantitative Data
The Thiele-Winter acetoxylation of p-benzoquinone is known for its efficiency, typically providing high yields of the desired product. The following table summarizes key quantitative data associated with this reaction.
| Parameter | Value | References |
| Typical Yield | 80 - 96% | [1][4] |
| Purity (after recrystallization) | >99% | [4] |
| Reaction Time | 6 - 24 hours | [5] |
| Reaction Temperature | 40 - 50 °C | [4] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis and purification of this compound via the Thiele-Winter acetoxylation of p-benzoquinone.
Materials:
-
p-Benzoquinone
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (B145695) (for recrystallization)
-
Ice
-
Standard laboratory glassware (beaker, stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, carefully add 180 g of acetic anhydride to a 600 mL beaker. Cool the beaker in an ice bath.
-
Catalyst Addition: With vigorous stirring, slowly and cautiously add 12 g of concentrated sulfuric acid to the cold acetic anhydride.
-
Substrate Addition: To this cold solution, add 60 g of p-benzoquinone in small portions. It is crucial to maintain the reaction temperature below 50 °C during the addition to prevent decomposition of the product.[4] A temperature range of 40-50 °C is optimal.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir and warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for 6-24 hours.[5]
-
Product Precipitation: Once the reaction is complete, pour the mixture into a large beaker containing approximately 2 liters of crushed ice and water. Stir the mixture until the excess acetic anhydride has hydrolyzed and the product has precipitated as a solid.
-
Isolation: Collect the crude this compound by vacuum filtration and wash the solid thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a white to slightly beige crystalline solid.[5] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Spectroscopic Data
The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Method | Characteristic Peaks/Signals | References |
| ¹H NMR (in CDCl₃) | Aromatic Protons: δ 6.5-7.5 ppm (multiplet), Acetate Methyl Protons: δ 2.0-2.5 ppm (singlet, 9H) | [5] |
| ¹³C NMR | Carbonyl Carbons: ~168 ppm, Aromatic Carbons: ~120-150 ppm, Methyl Carbons: ~21 ppm | [6] |
| IR Spectroscopy (KBr pellet) | C=O (ester): 1750-1770 cm⁻¹ (strong), C-O (ester): 1200-1300 cm⁻¹, C=C (aromatic): 1500-1600 cm⁻¹ | [5] |
Visualizations
Thiele-Winter Acetoxylation Mechanism
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]
- 4. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 5. Buy this compound | 613-03-6 [smolecule.com]
- 6. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1,2,4-Triacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of 1,2,4-Triacetoxybenzene. A crucial intermediate in the pharmaceutical industry, particularly in the synthesis of anti-cataract medications, this compound's characteristics are of significant interest to researchers in medicinal chemistry and drug development. This document consolidates key data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual representations of its synthetic pathway and relevant biological signaling cascades. All quantitative data are summarized in structured tables for ease of reference.
Introduction
This compound, also known as hydroxyhydroquinone triacetate, is a tri-substituted benzene (B151609) derivative with the chemical formula C₁₂H₁₂O₆.[1] Its structure consists of a benzene ring with acetoxy groups at the 1, 2, and 4 positions. This compound serves as a key precursor in various organic syntheses, most notably in the production of Pirenoxine (B1678443) (Catalin), a medication used to treat and prevent the progression of cataracts.[2] The biological activity of this compound is primarily attributed to its role as a prodrug, which, upon hydrolysis, releases the active metabolite 1,2,4-trihydroxybenzene (a hydroquinone (B1673460) derivative). This active form is believed to exert anti-inflammatory and antimicrobial effects, further broadening its therapeutic potential. This guide aims to provide a detailed technical resource on the core physical, chemical, and biological characteristics of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂O₆ | [1] |
| Molecular Weight | 252.22 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point (estimated) | ~300 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; insoluble in water. | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals | References |
| ¹H NMR (DMSO-d₆) | Aromatic protons: ~7.0-7.5 ppm; Acetyl protons: ~2.2 ppm | [4] |
| ¹³C NMR | Carbonyl carbons: ~168 ppm; Aromatic carbons: ~140-150 ppm; Methyl carbons: ~20 ppm | [5] |
| FTIR (KBr pellet) | C=O stretching (ester): ~1770 cm⁻¹; C-O stretching: ~1200 cm⁻¹; Aromatic C=C stretching: ~1500-1600 cm⁻¹ | [1] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 252; Major Fragments: m/z 210, 168, 126 | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Thiele-Winter acetoxylation of p-benzoquinone.
Materials:
-
p-Benzoquinone
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine acetic anhydride and a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add p-benzoquinone to the cooled mixture while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water to precipitate the product.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Chromatographic Analysis
-
¹H NMR: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4]
-
¹³C NMR: Prepare the sample as for ¹H NMR. Record the spectrum on a 100 MHz or higher NMR spectrometer with proton decoupling.
Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.[6][7][8][9][10] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Record the spectrum over the range of 4000-400 cm⁻¹.
Use a capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[11][12][13] The typical temperature program would start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes. Use a split/splitless injector and a mass spectrometer detector operating in electron ionization (EI) mode.
A reversed-phase HPLC method can be used for purity assessment.[14][15][16][17]
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Biological Significance and Signaling Pathways
Role as a Prodrug in Cataract Treatment
This compound is a prodrug for the active pharmaceutical ingredient Pirenoxine (Catalin), used in eye drops to treat cataracts.[2] In the physiological environment of the eye, the ester groups of this compound are hydrolyzed to yield 1,2,4-trihydroxybenzene. According to the "quinone theory" of cataract formation, quinone-like substances generated from abnormal amino acid metabolism can cause the denaturation and insolubilization of lens proteins, leading to opacity.[18] Pirenoxine is thought to competitively inhibit the action of these quinones, thereby preventing the progression of cataracts.[2][18][19][20][21]
References
- 1. Buy this compound | 613-03-6 [smolecule.com]
- 2. unitedpharmacies.md [unitedpharmacies.md]
- 3. guidechem.com [guidechem.com]
- 4. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 5. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scienceijsar.com [scienceijsar.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. gcms.cz [gcms.cz]
- 12. apps.nelac-institute.org [apps.nelac-institute.org]
- 13. agilent.com [agilent.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. What is the mechanism of Pirenoxine Sodium? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. EP0885612A1 - Pirenoxine for the topical treatment of inflammatory conditions - Google Patents [patents.google.com]
- 21. Molecular Vision: Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo [molvis.org]
An In-depth Technical Guide to 1,2,4-Benzenetriol, triacetate (CAS 613-03-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Benzenetriol, triacetate, also known as hydroxyhydroquinone triacetate, is a triacetylated derivative of 1,2,4-trihydroxybenzene. With the CAS number 613-03-6, this compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of complex molecules with potential biological activity.[1] Its utility is notable in the synthesis of marine natural products and other heterocyclic compounds.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety data, and key experimental protocols.
Chemical and Physical Properties
1,2,4-Benzenetriol, triacetate is a white to beige crystalline powder. It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1,2,4-Benzenetriol, triacetate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₆ | [5] |
| Molecular Weight | 252.22 g/mol | [5] |
| Appearance | Beige powder/solid | |
| Melting Point | 98 - 100 °C | |
| Boiling Point | No information available | |
| Flash Point | Not applicable | |
| Solubility | No information available | |
| CAS Number | 613-03-6 | |
| IUPAC Name | (3,4-diacetyloxyphenyl) acetate | [6] |
Safety and Toxicological Data
According to the 2012 OSHA Hazard Communication Standard, 1,2,4-Benzenetriol, triacetate is not considered hazardous. However, standard laboratory precautions should always be observed when handling this chemical. Personal protective equipment, including safety glasses, gloves, and a dust mask, is recommended.[2]
Limited toxicological data is available for 1,2,4-Benzenetriol, triacetate itself. The primary toxicological concern arises from its hydrolysis product, 1,2,4-Benzenetriol (hydroxyhydroquinone). 1,2,4-Benzenetriol is a known metabolite of benzene (B151609) and exhibits significant hematotoxicity and genotoxicity.[7] It can induce apoptosis and inhibit cell differentiation.[7] In vitro studies have shown that 1,2,4-Benzenetriol is genotoxic, causing DNA damage through the generation of reactive oxygen species (ROS).[3]
Table 2: GHS Hazard Information for 1,2,4-Benzenetriol (Hydrolysis Product)
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Data pertains to the hydrolysis product, 1,2,4-Benzenetriol, and not 1,2,4-Benzenetriol, triacetate itself.
Experimental Protocols
Synthesis of 1,2,4-Benzenetriol, triacetate (Thiele-Winter Acetoxylation)
The most common method for the synthesis of 1,2,4-Benzenetriol, triacetate is the Thiele-Winter acetoxylation of p-benzoquinone.[5]
Materials:
-
p-Benzoquinone
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
95% Ethyl alcohol
-
Cold water
Procedure:
-
To a mixture of 180 g of acetic anhydride and 12 g of concentrated sulfuric acid in a 600-cc beaker, gradually add 60 g of p-benzoquinone in small portions with constant mechanical stirring.
-
Maintain the reaction temperature between 40-50°C during the addition of quinone. Use a cooling bath to control the temperature.
-
After the addition is complete, allow the solution to stand. Monitor the temperature to ensure it does not rise above 50°C.
-
Once the mixture begins to cool on its own and a precipitate starts to form, cool the mixture to approximately 25°C.
-
Pour the reaction mixture into 750 cc of cold water to precipitate the product.
-
Cool the mixture to about 10°C and filter the white precipitate with suction.
-
Recrystallize the product from 250 cc of 95% ethyl alcohol and dry it to obtain pure 1,2,4-Benzenetriol, triacetate.[8]
Caption: Synthesis workflow for 1,2,4-Benzenetriol, triacetate.
Hydrolysis to 1,2,4-Benzenetriol
1,2,4-Benzenetriol, triacetate can be readily hydrolyzed to 1,2,4-Benzenetriol under acidic or alkaline conditions.[9][10]
Materials:
-
1,2,4-Benzenetriol, triacetate
-
Methanol
-
Deionized water
-
12 N Hydrochloric acid
Procedure:
-
Combine 670 g of 1,2,4-Benzenetriol, triacetate with 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid.
-
Heat the mixture at reflux for 7 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 1,2,4-Benzenetriol can be further purified by recrystallization from ethyl acetate.[7]
Caption: Hydrolysis of 1,2,4-Benzenetriol, triacetate.
Applications in Drug Development and Organic Synthesis
1,2,4-Benzenetriol, triacetate is a valuable starting material for the synthesis of various biologically active compounds.
-
Synthesis of Echinamines: It is a key precursor in the total synthesis of echinamines A and B, which are marine aminated hydroxynaphthazarins.[6][11] The synthesis involves a multi-step sequence including a double Fries rearrangement of the triacetate.[11]
-
Synthesis of Dihydroxychromenones: This compound is used to synthesize 6,7-dihydroxychromenones, which are intermediates in the preparation of various crown ethers.
-
Total Synthesis of Santalin (B1143339) Y: It has been employed in the total synthesis of the natural product santalin Y.
Caption: Synthetic applications of 1,2,4-Benzenetriol, triacetate.
Biological Activity of Derivatives
While 1,2,4-Benzenetriol, triacetate itself has not been extensively studied for its biological activity, its hydrolysis product, 1,2,4-Benzenetriol, has demonstrated notable effects. It is a metabolite of benzene and is known to be hematotoxic and genotoxic, primarily through the production of reactive oxygen species (ROS) that lead to DNA damage.[3][7] This mechanism is believed to contribute to the toxicity of benzene.[7]
Caption: Biological effects of the hydrolysis product.
Conclusion
1,2,4-Benzenetriol, triacetate (CAS 613-03-6) is a significant synthetic intermediate with applications in the synthesis of complex natural products and other valuable organic molecules. While the compound itself is not classified as hazardous, its hydrolysis product, 1,2,4-Benzenetriol, exhibits considerable toxicity. Researchers and drug development professionals should handle this compound with appropriate safety precautions and be aware of the potential hazards associated with its derivatives. Further research into the direct biological activities and a more comprehensive toxicological profile of the triacetate form would be beneficial for a complete understanding of its properties.
References
- 1. 1,2,4-Triacetoxybenzene | 613-03-6 [chemicalbook.com]
- 2. 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. Page loading... [guidechem.com]
- 5. Buy this compound | 613-03-6 [smolecule.com]
- 6. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,2,4-Benzenetriol [drugfuture.com]
- 10. cir-safety.org [cir-safety.org]
- 11. Identify the 1H NMR Spectra of 1,2,4-triacetoxy | Chegg.com [chegg.com]
An In-depth Technical Guide on the Solubility and Stability of 1,2,4-Triacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Triacetoxybenzene is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its solubility and stability in common solvents is paramount for its efficient use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the available qualitative and estimated quantitative data on the solubility of this compound. It also delves into its stability profile, highlighting its susceptibility to hydrolysis and thermal degradation. Detailed experimental protocols for the determination of both solubility and stability are provided to enable researchers to generate precise data for their specific applications.
Introduction
Solubility of this compound
The solubility of this compound is a critical parameter for its handling, formulation, and reaction optimization. The presence of both a nonpolar benzene (B151609) ring and polar acetoxy groups gives it a mixed polarity, influencing its solubility in various solvents.
Qualitative Solubility Profile
Qualitative assessments indicate that this compound exhibits good solubility in several common organic solvents while being only slightly soluble in water.
-
Soluble in:
-
Ethanol[1]
-
Methanol (especially when hot)[2]
-
Acetone[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Slightly Soluble/Insoluble in:
-
Water[1]
-
Quantitative Solubility Data (Estimated)
In the absence of comprehensive experimental data, quantitative structure-property relationship (QSPR) models and predictive software can provide valuable estimations of solubility. The following table summarizes the predicted solubility of this compound in water and its estimated octanol-water partition coefficient (LogP), a key indicator of its lipophilicity.
| Solvent | Predicted Solubility (mg/L) | Predicted LogS (mol/L) | Prediction Tool |
| Water | 6883 - 19937 | -1.56 | EPI Suite™ |
| Water | 1581 | -2.20 | ALOGPS |
Disclaimer: The quantitative data presented in this table are estimations derived from computational models and should be used as a guide. Experimental verification is strongly recommended for any critical application.
| Parameter | Predicted Value | Prediction Tool |
| LogP (Octanol-Water) | 1.04 | EPI Suite™ |
| LogP (Octanol-Water) | 1.15 | ALOGPS |
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding its degradation pathways is crucial for defining appropriate storage conditions and ensuring its integrity in various applications.
General Stability Profile
This compound is generally stable under normal temperatures and pressures. However, it is susceptible to degradation under certain conditions:
-
Hydrolytic Instability: As an ester, it is prone to hydrolysis under both acidic and alkaline conditions, yielding acetic acid and 1,2,4-trihydroxybenzene.[2]
-
Thermal Decomposition: At elevated temperatures, it undergoes thermal decomposition.
-
Photostability: While specific photostability data is not available, aromatic compounds can be susceptible to photodegradation.
Predicted Hydrolysis Rates
Predictive models can estimate the rate of hydrolysis at different pH values. The following table provides an estimation of the hydrolysis half-life of this compound.
| pH | Predicted Half-life | Prediction Tool |
| 5 | (Data not readily available) | HYDROWIN™ (EPI Suite™) |
| 7 | (Data not readily available) | HYDROWIN™ (EPI Suite™) |
| 9 | (Data not readily available) | HYDROWIN™ (EPI Suite™) |
Note: While HYDROWIN™ is a powerful tool, specific predictions for this compound were not readily generated. The table structure is provided as a template for when such data becomes available. The general principle is that hydrolysis will be significantly faster at acidic and alkaline pH compared to neutral pH.
Experimental Protocols
For researchers requiring precise quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.
4.1.1. Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Vials for sample analysis
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to settle.
-
To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.
-
4.1.3. Data Analysis
The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.
Protocol for Stability Assessment (Hydrolysis Study)
This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values, following ICH guidelines.
4.2.1. Materials
-
This compound
-
Buffer solutions of different pH (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable organic solvent
-
Volumetric flasks
-
Temperature-controlled chamber
-
HPLC system with a suitable detector
-
Vials for sample analysis
4.2.2. Procedure
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
In separate volumetric flasks, add a small aliquot of the stock solution to each buffer solution to achieve a known initial concentration. The final concentration of the organic solvent should be low to minimize its effect on the reaction.
-
-
Incubation:
-
Store the prepared solutions in a temperature-controlled chamber at a specified temperature (e.g., 25 °C or an elevated temperature for accelerated testing).
-
Protect the solutions from light if photostability is not the primary focus.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a cold mobile phase).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.
-
4.2.3. Data Analysis
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) at each pH.
Visualizations
Chemical Pathways
Caption: Synthesis and hydrolysis pathways of this compound.
Experimental Workflows
Caption: Workflow for determining the equilibrium solubility.
Caption: Workflow for assessing the hydrolytic stability.
Conclusion
This technical guide has provided a consolidated overview of the solubility and stability of this compound. While a comprehensive set of experimentally determined quantitative data remains to be established, the qualitative information and predictive estimations offered herein provide a valuable starting point for researchers and drug development professionals. The detailed experimental protocols for solubility and stability determination are intended to empower users to generate the specific, high-quality data required for their research and development activities. Further experimental investigation is encouraged to build a more complete and publicly available dataset for this important chemical intermediate.
References
Spectroscopic Profile of 1,2,4-Triacetoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,4-triacetoxybenzene, a key intermediate in various synthetic pathways. The document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in clear, tabular formats for straightforward interpretation and comparison. Detailed experimental protocols for both the synthesis of the compound and the acquisition of spectroscopic data are also provided to ensure reproducibility.
Spectroscopic Data Summary
The structural elucidation of this compound is confirmed through the combined application of NMR, IR, and mass spectrometry. Each technique provides unique insights into the molecular architecture of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions, consistent with its structure. The aromatic protons exhibit a splitting pattern indicative of a trisubstituted benzene (B151609) ring, while the methyl protons of the three acetate (B1210297) groups appear as distinct singlets.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.1 | m | 3H | Ar-H |
| 2.29 | s | 3H | O-C(=O)-CH₃ |
| 2.27 | s | 3H | O-C(=O)-CH₃ |
| 2.25 | s | 3H | O-C(=O)-CH₃ |
Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound, showing characteristic peaks for the carbonyl carbons of the acetate groups, the aromatic carbons, and the methyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O (ester) |
| ~145-120 | Aromatic C |
| ~21 | CH₃ |
Note: The number of distinct aromatic signals will depend on the symmetry of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays strong absorption bands characteristic of the ester functional groups and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O stretch (ester) |
| ~1600-1500 | Medium | C=C stretch (aromatic) |
| ~1370 | Medium | C-H bend (methyl) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern involving the sequential loss of acetyl groups.[1]
| m/z | Relative Intensity (%) | Assignment |
| 252 | 5 | [M]⁺ |
| 210 | 20 | [M - C₂H₂O]⁺ |
| 168 | 100 | [M - 2(C₂H₂O)]⁺ |
| 126 | 30 | [M - 3(C₂H₂O)]⁺ |
| 43 | 85 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound via Thiele-Winter Acetoxylation[2][3][4][5][6]
This protocol describes the synthesis of this compound from 1,4-benzoquinone (B44022).
Materials:
-
1,4-Benzoquinone
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a 600 mL beaker, cool 180 g of acetic anhydride in an ice bath.[2]
-
With vigorous stirring, slowly add 12 g of concentrated sulfuric acid to the cooled acetic anhydride.[2]
-
In small portions, add 60 g of 1,4-benzoquinone to the cold solution, ensuring the temperature is maintained below 40 °C.[2]
-
After the addition is complete, continue stirring for a designated period to allow the reaction to proceed to completion.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
Data Acquisition (Electron Ionization - EI):
-
Acquire the mass spectrum using an electron ionization source.
-
The standard electron energy for EI is 70 eV.[1]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
The Unveiled Potential: A Technical Guide to the Biological Activities of 1,2,4-Triacetoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Triacetoxybenzene, a synthetic organic compound, and its derivatives are emerging as molecules of significant interest in the fields of pharmacology and drug discovery. As a prodrug form of 1,2,4-benzenetriol (B23740) (hydroxyhydroquinone), its biological activities are intrinsically linked to its hydrolysis product. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of available quantitative data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and evaluation processes for these promising compounds.
Introduction
This compound is an acetylated derivative of 1,2,4-benzenetriol. The addition of acetoxy groups can enhance the compound's stability and bioavailability, making it a suitable candidate for pharmaceutical development. In biological systems, it is anticipated that esterases rapidly hydrolyze the acetoxy groups, releasing the active metabolite, 1,2,4-benzenetriol. Therefore, the biological activities discussed herein are primarily attributed to this hydrolyzed form. This guide will delve into the scientific evidence supporting the therapeutic potential of this class of compounds.
Antioxidant Activity
The antioxidant properties of 1,2,4-benzenetriol, the active form of this compound, are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This radical scavenging activity can mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Table 1: Quantitative Antioxidant Activity Data for 1,2,4-Benzenetriol
| Assay | Test Compound | IC50 / Activity | Reference Compound | IC50 / Activity |
| DPPH Radical Scavenging | 1,2,4-Benzenetriol | Data not available | Ascorbic Acid | ~5 µg/mL |
| ABTS Radical Scavenging | 1,2,4-Benzenetriol | Data not available | Trolox | ~15 µM |
| Ferric Reducing Antioxidant Power (FRAP) | 1,2,4-Benzenetriol | Data not available | FeSO4 | Standard |
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution, and a positive control (e.g., Ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caption: Workflow for in vitro antioxidant assays.
Anti-inflammatory Activity
1,2,4-Benzenetriol has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory cytokines and enzymes.
Table 2: Quantitative Anti-inflammatory Activity Data
| Assay | Cell Line | Test Compound | IC50 / Effect | Reference Compound | IC50 / Effect |
| Nitric Oxide (NO) Production | BV2 microglia | 1,2,4-Benzenetriol | Dose-dependent reduction (10-100 µM) | L-NAME | Standard Inhibitor |
| Protein Denaturation Inhibition | - | 1,2,4-Benzenetriol | Data not available | Diclofenac Sodium | ~100 µg/mL |
Signaling Pathway: Inhibition of NF-κB
A crucial mechanism underlying the anti-inflammatory effects of phenolic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation. 1,2,4-Benzenetriol can suppress the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.
-
Reagents: RAW 264.7 cells, DMEM, LPS, Griess reagent, test compound.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition.
-
Anticancer Activity
The cytotoxic effects of 1,2,4-benzenetriol against various cancer cell lines suggest its potential as an anticancer agent. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Table 3: Quantitative Anticancer Activity Data for 1,2,4-Benzenetriol (Hydroxyhydroquinone)
| Cell Line | Cancer Type | Test Compound | IC50 / Effect |
| K562 | Erythroleukemia | 1,2,4-Benzenetriol | Significant viability inhibition at 0.1-0.5 mM[1][2] |
| HL-60 | Promyelocytic Leukemia | 1,2,4-Benzenetriol | Less cytotoxic than other benzene (B151609) metabolites[1] |
| A431, SYF, B16F10, MDA-MB-231 | Various | Hydroquinone | Significantly induced cell death |
Signaling Pathway: Induction of Apoptosis
1,2,4-Benzenetriol can induce apoptosis in cancer cells by increasing intracellular ROS levels. This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in cell death.
Caption: Proposed mechanism of apoptosis induction.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Reagents: Cancer cell line, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Activity
Derivatives of 1,2,4-benzenetriol have demonstrated promising antimicrobial activity against a range of bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.
Table 4: Quantitative Antimicrobial Activity Data for Benzenetriol Derivatives
| Microorganism | Test Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Xanthomonas citri | Benzenetriol | 6.25 | Kanamycin | <1 |
| Bacillus subtilis | Alkyloxy benzene-1,2-diols | 25-100 | - | - |
| Escherichia coli | Alkyl-BDOs | >100 | - | - |
Experimental Protocols
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
-
Reagents: Bacterial strain, Mueller-Hinton broth (MHB), test compound, and a positive control antibiotic.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This compound and its derivatives, primarily through their active form 1,2,4-benzenetriol, exhibit a wide spectrum of promising biological activities. Their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties warrant further investigation for the development of novel therapeutic agents. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships. Furthermore, comprehensive in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these compounds. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate future research in this exciting area of drug discovery.
References
The Synthesis of 1,2,4-Triacetoxybenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthesis of 1,2,4-Triacetoxybenzene, a key intermediate in the preparation of various pharmaceutical compounds and other valuable organic molecules. This document provides a historical overview of its synthesis, detailed experimental protocols for key reactions, quantitative data for comparison, and a visualization of the core reaction mechanism.
Introduction
This compound, also known as hydroxyhydroquinone triacetate, is a triacetylated derivative of 1,2,4-benzenetriol (B23740). Its utility as a precursor in organic synthesis is well-established, particularly as an intermediate in the production of pharmaceuticals. For instance, it is a key building block for drugs like Catalin, used in the treatment of cataracts, where it acts to suppress quinone formation.[1] The compound's reactivity, stemming from its acetoxy groups, allows for further chemical modifications, making it a versatile tool for medicinal chemists and researchers in drug development.
Historical Discovery and Evolution of Synthesis
The primary and most historically significant method for synthesizing this compound is the Thiele-Winter reaction . This reaction was first described by the German chemist Johannes Thiele in 1898 .[2][3][4] His work demonstrated that p-benzoquinone could be converted to this compound by treatment with acetic anhydride (B1165640) in the presence of a strong acid catalyst, typically sulfuric acid.[2][4]
Later, further investigations by Ernst Winter and others helped to elucidate the mechanism of this transformation, which involves a 1,4-addition of acetic anhydride to the quinone, followed by enolization and further acetylation. This reaction is often referred to as the Thiele-Winter acetoxylation.[4]
Over the years, modifications to the original Thiele-Winter protocol have been explored to improve yields and simplify the procedure. These include the use of alternative acid catalysts such as boron trifluoride etherate and phosphoric acid, which can offer milder reaction conditions.[5][6] While the Thiele-Winter reaction remains the most common and efficient method, other synthetic approaches have been developed, including a method starting from 4'-methyl-acetoacetanilide and p-benzoquinone.[1]
Core Synthesis: The Thiele-Winter Acetoxylation
The Thiele-Winter reaction is the cornerstone of this compound synthesis. The overall transformation is as follows:
p-Benzoquinone + Acetic Anhydride (in the presence of an acid catalyst) → this compound
Reaction Mechanism
The mechanism of the Thiele-Winter acetoxylation is a multi-step process initiated by the acid-catalyzed formation of a highly electrophilic species from acetic anhydride. This is followed by a series of additions and rearrangements on the p-benzoquinone ring.
Caption: Mechanism of the Thiele-Winter Acetoxylation.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the Thiele-Winter reaction, based on established literature procedures.
Protocol 1: Classical Thiele-Winter Synthesis with Sulfuric Acid [7][8]
-
Materials:
-
p-Benzoquinone (60 g, 0.55 mol)
-
Acetic anhydride (180 g, 1.76 mol)
-
Concentrated sulfuric acid (12 g)
-
95% Ethyl alcohol (for recrystallization)
-
Ice
-
-
Procedure:
-
In a 600 mL beaker equipped with a mechanical stirrer, add 180 g of acetic anhydride.
-
Carefully add 12 g of concentrated sulfuric acid to the acetic anhydride while stirring.
-
Gradually add 60 g of p-benzoquinone in small portions to the mixture. The temperature of the reaction should be maintained between 40-50°C. Use a cooling bath if necessary to control the exothermic reaction.[8]
-
After the addition is complete, continue stirring and allow the mixture to cool to approximately 25°C. A precipitate may begin to form.[8]
-
Pour the reaction mixture into 750 mL of cold water to precipitate the product.[8]
-
Cool the mixture to about 10°C and collect the solid product by vacuum filtration.[8]
-
Recrystallize the crude product from 250 mL of 95% ethyl alcohol.
-
Dry the purified product in a vacuum desiccator. The expected yield is 120-123 g (86-87%).[8]
-
Protocol 2: Synthesis using Phosphoric Acid as Catalyst [1][5]
-
Materials:
-
4'-methyl-acetoacetanilide (2.9-3.1 mol)
-
p-Benzoquinone (0.9 mol)
-
80-95% Phosphoric acid solution (200 ml)
-
60-75% Potassium chloride solution (2 L)
-
90% Acetone (B3395972) solution (for recrystallization)
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer and thermometer, add 2.9-3.1 mol of 4'-methyl-acetoacetanilide and 200 ml of the phosphoric acid solution.[1]
-
Control the stirring speed between 200-260 rpm.[1]
-
Add 0.9 mol of p-benzoquinone in several portions, maintaining the solution temperature between 60-65°C.[1]
-
Allow the reaction mixture to cool naturally while stirring. Solids will begin to separate.[1]
-
Reduce the temperature of the solution to 15-19°C and add 2 L of the potassium chloride solution, which will cause white crystals to precipitate.[1]
-
Further cool the solution to 11-13°C and collect the crystals by filtration.[1]
-
Recrystallize the product from a 90% acetone solution and dry under vacuum to obtain white granular crystals of this compound.[1]
-
Quantitative Data
The following table summarizes the quantitative data from the described synthesis protocols.
| Parameter | Protocol 1 (Sulfuric Acid) | Protocol 2 (Phosphoric Acid) |
| Starting Materials | p-Benzoquinone, Acetic Anhydride | 4'-methyl-acetoacetanilide, p-Benzoquinone |
| Catalyst | Concentrated Sulfuric Acid | Phosphoric Acid |
| Reaction Temperature | 40-50°C[8] | 60-65°C[1] |
| Reaction Time | Not specified, allow to cool | Not specified, allow to cool |
| Yield | 86-87%[8] | Not explicitly stated, but method claims to "improve reaction yield"[1] |
| Purity | High after recrystallization | High after recrystallization |
Precursor and Subsequent Reactions
For a comprehensive understanding, it is important to consider the synthesis of the starting material, p-benzoquinone, and the common subsequent reaction of this compound.
Synthesis of p-Benzoquinone from Hydroquinone (B1673460)
A common laboratory preparation of p-benzoquinone involves the oxidation of hydroquinone.
Caption: Synthesis of p-Benzoquinone from Hydroquinone.
Hydrolysis of this compound to 1,2,4-Benzenetriol
This compound can be readily hydrolyzed to 1,2,4-benzenetriol (hydroxyhydroquinone).[5]
Caption: Hydrolysis of this compound.
Conclusion
The synthesis of this compound, primarily through the historic and efficient Thiele-Winter reaction, remains a cornerstone of synthetic organic chemistry, particularly for its applications in the pharmaceutical industry. Understanding the historical context, the reaction mechanism, and the detailed experimental protocols is crucial for researchers and scientists working in drug development and organic synthesis. The data and methodologies presented in this guide provide a comprehensive resource for the successful and efficient synthesis of this valuable chemical intermediate.
References
- 1. CN105503585A - Synthesis method of this compound serving as catalin drug intermediate - Google Patents [patents.google.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Thiele Reaction [drugfuture.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 613-03-6 [smolecule.com]
- 6. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1,2,4-Triacetoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2,4-triacetoxybenzene, a key intermediate in the preparation of a variety of complex organic molecules. This document details its synthesis, key reactions, and applications in the synthesis of natural products and pharmaceutical intermediates, complete with experimental protocols and quantitative data.
Synthesis of this compound via Thiele-Winter Acetoxylation
This compound is most commonly synthesized by the Thiele-Winter acetoxylation of p-benzoquinone. This reaction involves the treatment of p-benzoquinone with acetic anhydride (B1165640) in the presence of a strong acid catalyst, typically sulfuric acid.[1][2]
Quantitative Data for Thiele-Winter Acetoxylation
| Reactant | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Benzoquinone | H₂SO₄ (catalytic) | Acetic Anhydride | 40-50 | 1-2 | 80-90 | [1][2] |
| p-Benzoquinone | Phosphoric Acid | 4'-Methyl-acetoacetanilide | 60-65 | - | 85-91 | [3] |
Experimental Protocol: Thiele-Winter Acetoxylation
-
Materials: p-Benzoquinone, acetic anhydride, concentrated sulfuric acid, 95% ethanol, water.
-
Procedure:
-
To a 600-mL beaker, add 180 g (167 mL, 1.8 moles) of acetic anhydride and carefully add 12 g of concentrated sulfuric acid.
-
With constant mechanical stirring, gradually add 60 g (0.55 mole) of p-benzoquinone in small portions.
-
Maintain the reaction temperature between 40-50°C during the addition of p-benzoquinone using a cooling bath.
-
After the addition is complete and the exothermic reaction subsides, continue stirring until the mixture cools to approximately 25°C.
-
Pour the reaction mixture into 750 mL of cold water to precipitate the product.
-
Cool the mixture to 10°C and collect the white precipitate by suction filtration.
-
Recrystallize the crude product from 250 mL of 95% ethanol.
-
Dry the purified product in a vacuum desiccator to yield this compound.[4]
-
Reaction Scheme: Thiele-Winter Acetoxylation
Caption: Thiele-Winter acetoxylation of p-benzoquinone.
Key Applications of this compound in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of a range of important organic compounds.[2][5] Its three acetoxy groups can be easily hydrolyzed to yield 1,2,4-benzenetriol (B23740), a key precursor for various pharmaceuticals and natural products.[6] Furthermore, the aromatic ring can undergo electrophilic substitution reactions, and the acetoxy groups can participate in Fries rearrangements.
The hydrolysis of this compound to 1,2,4-benzenetriol is a straightforward and high-yielding reaction, typically carried out under acidic conditions.[6][7]
Quantitative Data for Hydrolysis of this compound
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | HCl, Water | Methanol | 7 | 98 | [6] |
Experimental Protocol: Acidic Hydrolysis
-
Materials: this compound, methanol, deionized water, 12 N hydrochloric acid, ethyl acetate (B1210297), sodium bicarbonate, activated charcoal.
-
Procedure:
-
In a round-bottom flask, combine 670 g (2.656 mol) of this compound with 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid.
-
Heat the mixture at reflux for 7 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a brown solid.
-
Add 2 L of ethyl acetate to the solid and heat to dissolve.
-
Add 200 g of solid sodium bicarbonate and 20 g of activated charcoal and heat to boiling for 30 minutes.
-
Filter the hot solution and wash the solids with 400 mL of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield 1,2,4-benzenetriol as a pale orange solid.[6]
-
Reaction Scheme: Hydrolysis of this compound
Caption: Hydrolysis of this compound.
This compound is a key starting material in the total synthesis of the marine natural products, echinamines A and B.[8] The synthetic route involves a double Fries rearrangement of this compound as a crucial initial step.
General Workflow for Echinamine Synthesis
Caption: Synthetic workflow for Echinamines A and B.
Experimental Protocol: Fries Rearrangement (General)
The Fries rearrangement converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[9]
-
Materials: this compound, Lewis acid (e.g., AlCl₃, BF₃·OEt₂), solvent (e.g., nitrobenzene, CS₂).
-
General Procedure:
-
Dissolve or suspend this compound in an appropriate solvent.
-
Add the Lewis acid catalyst portion-wise while maintaining the reaction temperature.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC.
-
Upon completion, cool the reaction and quench by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
-
6,7-Dihydroxychromenones, which are precursors to various crown ethers, can be synthesized from this compound. The synthesis proceeds via the hydrolysis of this compound to 1,2,4-benzenetriol, followed by a Pechmann condensation with a suitable β-ketoester.
General Workflow for 6,7-Dihydroxychromenone Synthesis
Caption: Synthesis of 6,7-dihydroxychromenone.
Experimental Protocol: Pechmann Condensation (General)
The Pechmann condensation is the synthesis of coumarins from a phenol (B47542) and a carboxylic acid or ester containing a β-carbonyl group.
-
Materials: 1,2,4-Benzenetriol, β-ketoester (e.g., ethyl acetoacetate), acid catalyst (e.g., H₂SO₄, Amberlyst-15).
-
General Procedure:
-
Mix 1,2,4-benzenetriol and the β-ketoester with the acid catalyst.
-
Heat the mixture, with or without a solvent, while stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization.[7]
-
This compound serves as an intermediate in the synthesis of drugs for treating cataracts.[3] The synthesis involves methylation, nitration, and reduction of the molecule to obtain 2,4,5-trimethoxyaniline.[10]
Synthetic Pathway to a Cataract Drug Intermediate
Caption: Pathway to a cataract drug intermediate.
This compound has been employed in the total synthesis of the natural product Santalin (B1143339) Y. While detailed experimental protocols are proprietary, the inclusion of this starting material highlights its utility in the assembly of complex molecular architectures. The synthesis likely involves the strategic unmasking of the hydroxyl groups and subsequent elaboration of the aromatic core.[5]
Disclaimer: The experimental protocols provided are for informational purposes and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biomimetic total synthesis of santalin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.rsc.org [pubs.rsc.org]
1,2,4-Triacetoxybenzene: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triacetoxybenzene is a highly valuable and versatile intermediate in the field of pharmaceutical and organic synthesis. Its unique chemical structure, featuring a benzene (B151609) ring substituted with three acetoxy groups, allows for a variety of chemical transformations, making it a crucial building block for a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key compounds, including the anti-cataract drug Catalin, the marine natural products Echinamines A and B, the complex polyphenol Santalin Y, and 6,7-dihydroxycoumarins.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₆ | [cite: ] |
| Molecular Weight | 252.22 g/mol | [cite: ] |
| Appearance | White to off-white crystalline powder | [cite: ] |
| Melting Point | 98-100 °C | |
| Solubility | Soluble in hot ethanol (B145695) and methanol |
Applications in Pharmaceutical Synthesis
This compound serves as a key starting material or intermediate in the synthesis of a diverse array of pharmaceutical and biologically active compounds. Its utility stems from the reactivity of the acetoxy groups, which can be hydrolyzed to phenols, and the aromatic ring, which can undergo various electrophilic substitution reactions.
Intermediate for the Anti-Cataract Drug Catalin
This compound is a crucial intermediate in the synthesis of the active pharmaceutical ingredient (API) for Catalin, a widely used medication for the treatment of cataracts. The synthetic route involves the conversion of this compound to 2,4,5-trimethoxyaniline (B1590575).
Synthetic Pathway Overview:
The overall transformation of this compound to 2,4,5-trimethoxyaniline involves a three-step process: methylation, nitration, and subsequent reduction of the nitro group to an amine.
Application Notes and Protocols for the Synthesis of a Santalin Y Precursor from 1,2,4-Triacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed synthesis of a key precursor to Santalin (B1143339) Y, a complex natural product, starting from 1,2,4-Triacetoxybenzene. While the definitive total synthesis of Santalin Y by Strych, Trauner, and coworkers does not explicitly detail the synthesis of its precursors from this specific starting material, analysis of the precursor structures suggests a logical and efficient synthetic route.[1][2] this compound is an ideal starting material for the synthesis of the vinylogous oxidopyrylium precursor due to the inherent 1,2,4-oxygenation pattern. The following protocol outlines a plausible, multi-step synthesis of 5-hydroxy-2-(4-hydroxy-2,5-dimethoxyphenyl)-4H-pyran-4-one, a key intermediate in the biomimetic synthesis of Santalin Y.
Introduction
Santalin Y is a structurally intricate, racemic natural product isolated from red sandalwood.[3] Its unique oxafenestrane framework has made it a compelling target for total synthesis. The biomimetic approach developed by Strych and Trauner hinges on a key [3+2] cycloaddition between a benzylstyrene derivative and a vinylogous oxidopyrylium species, followed by an intramolecular Friedel-Crafts reaction.[1][3] This elegant cascade efficiently constructs the core of the Santalin Y molecule and establishes its five stereocenters in a single operation.[1][3]
This protocol details a proposed synthesis of the vinylogous oxidopyrylium precursor, 5-hydroxy-2-(4-hydroxy-2,5-dimethoxyphenyl)-4H-pyran-4-one, commencing with the readily available this compound. This route is designed to be robust and scalable, providing a practical method for accessing a critical building block for the synthesis of Santalin Y and its analogs for further research and drug development.
Proposed Synthetic Pathway
The proposed synthesis begins with the hydrolysis of this compound to 1,2,4-trihydroxybenzene, followed by selective methylation to yield 2,5-dimethoxyhydroquinone. Subsequent Friedel-Crafts acylation introduces an acetyl group, which is then elaborated to the 4H-pyran-4-one ring system.
Caption: Proposed synthetic workflow from this compound to the Santalin Y precursor.
Experimental Protocols
Part 1: Synthesis of 2,5-Dimethoxyhydroquinone
1.1 Hydrolysis of this compound to 1,2,4-Trihydroxybenzene
-
Materials: this compound, Methanol (B129727), Hydrochloric acid (conc.), Deionized water.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per gram of starting material), add concentrated hydrochloric acid (0.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate in vacuo to yield crude 1,2,4-trihydroxybenzene, which can be used in the next step without further purification.
-
1.2 Selective Methylation to 2,5-Dimethoxyhydroquinone
-
Materials: 1,2,4-Trihydroxybenzene, Anhydrous Potassium Carbonate, Dimethyl Sulfate, Anhydrous Acetone (B3395972).
-
Procedure:
-
To a solution of crude 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous acetone (20 mL per gram), add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension vigorously and add dimethyl sulfate (2.1 eq) dropwise at a rate that maintains the reaction temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dimethoxyhydroquinone.
-
Part 2: Synthesis of 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one
-
Materials: 2,5-Dimethoxyhydroquinone, Acetyl chloride, Anhydrous Aluminum chloride, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM (15 mL per gram) and cool to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the suspension and stir for 15 minutes.
-
Add a solution of 2,5-dimethoxyhydroquinone (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one.
-
Part 3: Synthesis of 5-hydroxy-2-(4-hydroxy-2,5-dimethoxyphenyl)-4H-pyran-4-one
-
Materials: 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one, Sodium hydride, Ethyl formate (B1220265), Diethyl ether, Hydrochloric acid.
-
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous diethyl ether, add a solution of 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one (1.0 eq) and ethyl formate (1.5 eq) in diethyl ether dropwise at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Carefully add water to quench the reaction, then acidify with dilute hydrochloric acid.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
The crude product is then subjected to cyclization conditions, which can vary but often involve treatment with a dehydrating agent or heating in a suitable solvent to afford the final product, 5-hydroxy-2-(4-hydroxy-2,5-dimethoxyphenyl)-4H-pyran-4-one. Further purification may be achieved by recrystallization.
-
Data Presentation
Table 1: Summary of Reagents for the Synthesis of the Santalin Y Precursor
| Step | Starting Material | Key Reagents | Stoichiometric Ratio (eq) | Solvent |
| 1.1 | This compound | conc. HCl | 0.5 | Methanol |
| 1.2 | 1,2,4-Trihydroxybenzene | K₂CO₃, (CH₃)₂SO₄ | 2.5, 2.1 | Acetone |
| 2 | 2,5-Dimethoxyhydroquinone | AcCl, AlCl₃ | 1.1, 1.2 | Dichloromethane |
| 3 | 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one | NaH, Ethyl formate | 2.5, 1.5 | Diethyl ether |
Table 2: Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1,2,4-Trihydroxybenzene | C₆H₆O₃ | 126.11 | >95 (crude) | Off-white to pale brown solid |
| 2,5-Dimethoxyhydroquinone | C₈H₁₀O₄ | 170.16 | 60-70 | White to off-white crystalline solid |
| 1-(4-hydroxy-2,5-dimethoxyphenyl)ethan-1-one | C₁₀H₁₂O₄ | 196.20 | 75-85 | Pale yellow solid |
| 5-hydroxy-2-(4-hydroxy-2,5-dimethoxyphenyl)-4H-pyran-4-one | C₁₃H₁₂O₆ | 264.23 | 50-60 | Yellowish solid |
Logical Relationships in the Final Biomimetic Step
The synthesized precursor is then used in the key biomimetic cycloaddition reaction to form the core of Santalin Y.
Caption: Key steps in the biomimetic formation of the Santalin Y core structure.
Conclusion
This document provides a comprehensive and detailed protocol for a plausible synthesis of a key precursor to Santalin Y, starting from this compound. By following these procedures, researchers can efficiently synthesize the necessary building blocks for the total synthesis of Santalin Y, enabling further investigation into its biological properties and potential therapeutic applications. The provided tables and diagrams offer a clear and concise summary of the experimental details and logical workflow.
References
Application Notes and Protocols for the Preparation of 6,7-Dihydroxychromenones from 1,2,4-Triacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6,7-dihydroxychromenones, valuable scaffolds in medicinal chemistry, starting from 1,2,4-triacetoxybenzene. The synthesis is a two-step process involving the deacetylation of the starting material to form 1,2,4-benzenetriol (B23740), followed by a Pechmann condensation to construct the chromenone core.
Introduction
6,7-Dihydroxychromenones, also known as 6,7-dihydroxycoumarins like esculetin, are a class of naturally occurring compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Their versatile structure makes them attractive targets for synthetic modification in drug discovery programs. The Pechmann condensation is a classic and widely used method for synthesizing coumarins, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester.[3]
This protocol outlines the synthesis of 6,7-dihydroxy-4-methylchromen-2-one, a representative 6,7-dihydroxychromenone, from this compound. The initial step involves the hydrolysis of the acetate (B1210297) protecting groups to generate the reactive phenol, 1,2,4-benzenetriol.[4] This intermediate is then directly used in a Pechmann condensation with ethyl acetoacetate (B1235776) to yield the target chromenone.
Overall Reaction Scheme
The two-step synthesis proceeds as follows:
-
Step 1: Deacetylation (Hydrolysis) of this compound to 1,2,4-benzenetriol.
-
Step 2: Pechmann Condensation of 1,2,4-benzenetriol with ethyl acetoacetate to form 6,7-dihydroxy-4-methylchromen-2-one.
Caption: Overall reaction pathway for the synthesis.
Data Presentation
Table 1: Reagents and Conditions for Deacetylation of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (per 1 eq.) | Moles (Relative) | Role |
| This compound | 252.22 | 1 eq. | 1.0 | Starting Material |
| Methanol (B129727) (MeOH) | 32.04 | ~3.5 mL/g | - | Solvent |
| Deionized Water (H₂O) | 18.02 | ~2.2 mL/g | - | Solvent/Reagent |
| Hydrochloric Acid (12 N HCl) | 36.46 | 0.1 eq. | 0.1 | Catalyst |
| Reaction Conditions | ||||
| Temperature | - | Reflux (~65-70 °C) | - | - |
| Time | - | 7 hours | - | - |
| Yield | - | Up to 98% | - | [4] |
Table 2: Reagents and Conditions for Pechmann Condensation
| Reagent/Catalyst | Molar Mass ( g/mol ) | Amount (per 1 eq.) | Moles (Relative) | Role |
| 1,2,4-Benzenetriol | 126.11 | 1 eq. | 1.0 | Phenol Reactant |
| Ethyl Acetoacetate | 130.14 | 1.1 eq. | 1.1 | β-Ketoester |
| Concentrated Sulfuric Acid | 98.08 | ~10 mL per gram of phenol | - | Catalyst/Solvent |
| Reaction Conditions | ||||
| Temperature | - | < 10 °C (initial), then RT | - | - |
| Time | - | 18-24 hours | - | - |
| Yield | - | ~80-88% (Typical for similar phenols) | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Benzenetriol from this compound
This protocol is adapted from a known procedure for the acidic hydrolysis of this compound.[4]
Materials and Reagents:
-
This compound
-
Methanol (MeOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (12 N HCl)
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃)
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) with methanol (~3.5 mL per gram of starting material) and deionized water (~2.2 mL per gram of starting material).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 equivalents).
-
Heat the reaction mixture to reflux with stirring for 7 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvents under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Dissolve the crude solid in ethyl acetate, applying heat if necessary.
-
Add solid sodium bicarbonate and activated charcoal to the solution.
-
Heat the mixture to boiling for 30 minutes, then allow it to cool slightly.
-
Filter the hot solution to remove the solids. Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield 1,2,4-benzenetriol as a solid. The product can be further purified by recrystallization from ethyl acetate if needed.
Protocol 2: Synthesis of 6,7-Dihydroxy-4-methylchromen-2-one
This protocol is a standard Pechmann condensation procedure adapted for 1,2,4-benzenetriol.[5][6]
Materials and Reagents:
-
1,2,4-Benzenetriol (from Protocol 1)
-
Ethyl Acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice / Ice-cold Water
-
Ethanol
-
Beakers
-
Magnetic stirrer
-
Ice bath
-
Pipettes or dropping funnel
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Carefully place concentrated sulfuric acid into a beaker and cool it in an ice bath with stirring.
-
In a separate flask, mix 1,2,4-benzenetriol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Slowly add the 1,2,4-benzenetriol/ethyl acetoacetate mixture dropwise to the cold, stirred sulfuric acid. Ensure the temperature of the reaction mixture is maintained below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the reaction mixture stand at room temperature for 18-24 hours.
-
Carefully and slowly pour the reaction mixture into a separate beaker containing a large volume of crushed ice or ice-cold water with vigorous stirring.
-
A solid precipitate of the crude 6,7-dihydroxy-4-methylchromen-2-one will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the pure chromenone.
Workflow Visualization
Caption: Experimental workflow for the synthesis.
References
- 1. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. 1,2,4-Benzenetriol synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Pivotal Role of 1,2,4-Triacetoxybenzene in the Synthesis of Bioactive Aminated Hydroxynaphthazarins
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
1,2,4-Triacetoxybenzene has emerged as a critical starting material in the multi-step synthesis of aminated hydroxynaphthazarins, a class of marine natural products with promising biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key aminated hydroxynaphthazarins, namely echinamines A and B, starting from this compound. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.
Aminated hydroxynaphthazarins, such as echinamines A and B isolated from the sea urchin Scaphechinus mirabilis, have garnered significant interest due to their potential therapeutic applications.[1][2] The synthetic pathway to these complex molecules is intricate, and a thorough understanding of each step is crucial for successful synthesis and future analog development.
Application Notes
This compound serves as a versatile and readily available precursor for the construction of the core hydroxynaphthazarin scaffold. Its utility stems from its ability to undergo a double Fries rearrangement, a key transformation that introduces two acetyl groups onto the benzene (B151609) ring, thereby setting the stage for subsequent annulation and functionalization reactions.[1][2]
Key Advantages of Using this compound:
-
Commercial Availability: It is a readily accessible and relatively inexpensive starting material.[3]
-
Strategic Functionalization: The three acetoxy groups provide handles for regioselective transformations.
-
Foundation for Complexity: It enables the efficient construction of the polysubstituted aromatic core of hydroxynaphthazarins.
The overall synthetic strategy involves a linear sequence of reactions, commencing with the transformation of this compound and culminating in the formation of the target aminated hydroxynaphthazarins. Each step requires careful control of reaction conditions to ensure optimal yields and purity of the intermediates.
Synthetic Pathway Overview
The synthesis of echinamines A and B from this compound can be conceptually divided into several key stages:
-
Core Scaffold Formation: Construction of the diacetylated hydroquinone (B1673460) via a double Fries rearrangement of this compound.
-
Naphthazarin Ring System Assembly: Annulation of the diacetylated intermediate to form the characteristic naphthazarin core.
-
Functional Group Manipulations: A series of reactions to introduce the ethyl and amino functionalities at the desired positions.
-
Final Deprotection: Removal of protecting groups to yield the final natural products.
References
Application Notes and Protocols: 1,2,4-Triacetoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2,4-triacetoxybenzene, focusing on its synthesis and its primary role as a versatile intermediate in the preparation of pharmaceuticals and other complex organic molecules. While its structure suggests potential as an acetylating agent, its documented applications predominantly feature it as a key starting material.
Introduction
This compound, also known as hydroxyhydroquinone triacetate, is a poly-acetylated aromatic compound with the chemical formula C₁₂H₁₂O₆.[1] Its structure, featuring three reactive acetoxy groups on a benzene (B151609) ring, makes it a valuable precursor in multi-step organic syntheses.[2][3] It serves as a crucial building block for various biologically active compounds and complex molecular architectures.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₆ |
| Molecular Weight | 252.22 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 98-100 °C |
| Boiling Point | >300 °C (with slight decomposition) |
| Solubility | Soluble in hot ethanol (B145695) and methanol |
This data is compiled from multiple sources.[1][4][5]
Synthesis of this compound
The most common and well-documented method for synthesizing this compound is the Thiele-Winter acetoxylation of p-benzoquinone.[2] This reaction involves the treatment of p-benzoquinone with acetic anhydride (B1165640) in the presence of an acid catalyst.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
This protocol is adapted from established literature procedures.
Materials:
-
p-Benzoquinone
-
Acetic anhydride
-
Concentrated sulfuric acid (or phosphoric acid)
-
Ethanol (95%)
-
Ice-cold water
-
Reaction flask, stirrer, thermometer, and cooling bath
Procedure:
-
In a reaction flask equipped with a stirrer and a thermometer, add acetic anhydride.
-
Slowly add concentrated sulfuric acid to the acetic anhydride with stirring, maintaining the temperature below 40 °C.
-
Gradually add p-benzoquinone to the mixture in small portions, ensuring the temperature does not exceed 50 °C. Use a cooling bath to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot ethanol.
-
Dry the purified crystals under vacuum to obtain pure this compound.
The following table summarizes quantitative data from a patented synthesis method.[6]
| Parameter | Example 1 | Example 2 | Example 3 |
| 4'-Methyl-acetoacetanilide (mol) | 2.9 | 3.0 | 3.1 |
| p-Benzoquinone (mol) | 0.9 | 0.9 | 0.9 |
| Phosphoric Acid Solution (mL) | 200 (80%) | 200 (85%) | 200 (95%) |
| Stirring Speed (rpm) | 200 | 230 | 260 |
| Reaction Temperature (°C) | 60 | 62 | 65 |
| Potassium Chloride Solution | 2L (60%) | 2L (70%) | 2L (75%) |
| Product Yield (g) | 192.78 | 197.32 | 206.39 |
| Yield (%) | 85 | 87 | 91 |
Applications as a Synthetic Intermediate
This compound is a key precursor in the synthesis of various complex molecules. The acetoxy groups can be hydrolyzed to yield 1,2,4-trihydroxybenzene (hydroxyhydroquinone), a valuable synthon, or the molecule can be otherwise modified.
The diagram below illustrates the central role of this compound as an intermediate in the synthesis of various classes of compounds.
Caption: Synthetic pathways starting from this compound.
-
Preparation of Aminated Hydroxynaphthazarins and Echinamines: this compound serves as a starting material for the synthesis of these marine natural products, which exhibit potential biological activities.[4][7]
-
Synthesis of 6,7-Dihydroxychromenones: It can be converted to 6,7-dihydroxychromenones, which are themselves intermediates for the preparation of various crown ethers.[4]
-
Total Synthesis of Santalin Y: This natural pigment with potential medicinal applications has been synthesized using this compound as a key building block.[2][4]
-
Intermediate for Cataract Medication: Through a sequence of methylation, nitration, and reduction, this compound is converted to 2,4,5-trimethoxyaniline, an intermediate in the production of drugs for treating cataracts.[5]
Potential as an Acetylating Agent
The reactive acetoxy groups of this compound suggest its potential use as an acetyl donor in transacetylation reactions. This would involve the transfer of an acetyl group to a nucleophile, such as an alcohol or an amine. However, specific and detailed protocols for such applications are not well-documented in the reviewed literature, which predominantly utilizes more common acetylating agents like acetic anhydride and acetyl chloride. Further research would be required to establish efficient protocols for the use of this compound as a primary acetylating reagent.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its efficient preparation via the Thiele-Winter acetoxylation and its utility as a precursor to a range of complex and biologically relevant molecules are well-established. While its role as a primary acetylating agent is not extensively documented, its importance as a synthetic building block is clear, making it a key compound for researchers in synthetic chemistry and drug development.
References
- 1. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 613-03-6 [smolecule.com]
- 3. This compound (613-03-6) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound 97 613-03-6 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. CN105503585A - Synthesis method of this compound serving as catalin drug intermediate - Google Patents [patents.google.com]
- 7. This compound | 613-03-6 [chemicalbook.com]
Application Notes and Protocols: Hydrolysis of 1,2,4-Triacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Triacetoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and other valuable organic molecules. Its hydrolysis to 1,2,4-trihydroxybenzene (hydroxyhydroquinone) is a critical step in these synthetic pathways. This document provides detailed experimental procedures for the acidic and basic hydrolysis of this compound, presenting the data in a clear, comparative format. The protocols are designed to be reproducible and scalable for research and development purposes.
Data Presentation
The following tables summarize the quantitative data for the acid- and base-catalyzed hydrolysis of this compound.
Table 1: Comparison of Acid-Catalyzed vs. Base-Catalyzed Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Hydrochloric Acid (HCl) | Potassium Carbonate (K₂CO₃) |
| Solvent | Methanol (B129727)/Water | Ethanol (B145695) |
| Temperature | Reflux (approx. 65-70 °C) | 180 °C (Microwave) |
| Reaction Time | 7 hours | 20 minutes |
| Yield | 98%[1] | Up to 98%[2][3] |
Table 2: Analytical Data for 1,2,4-Trihydroxybenzene (Product)
| Analysis | Method | Results |
| Appearance | Visual | Pale orange solid[1] |
| Purity | HPLC | ≥98.0% |
| ¹H NMR | DMSO-d₆ | See Table 3 |
| ¹³C NMR | DMSO-d₆ | See Table 4 |
| GC-MS | - | Used for impurity profiling[4] |
Table 3: ¹H NMR Spectral Data for 1,2,4-Trihydroxybenzene in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.5-9.5 (broad s) | Singlet | 3H | -OH |
| 6.55 | Doublet | 1H | Ar-H |
| 6.35 | Doublet | 1H | Ar-H |
| 6.20 | Doublet of Doublets | 1H | Ar-H |
Table 4: ¹³C NMR Spectral Data for 1,2,4-Trihydroxybenzene in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| 150.1 | C-OH |
| 145.8 | C-OH |
| 135.2 | C-OH |
| 114.8 | Ar-CH |
| 108.5 | Ar-CH |
| 102.3 | Ar-CH |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from a high-yield synthesis of 1,2,4-trihydroxybenzene.[1]
Materials:
-
This compound
-
Methanol
-
Deionized Water
-
12 N Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Sodium Bicarbonate (NaHCO₃)
-
Activated Charcoal
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Add methanol and deionized water to the flask.
-
Add a catalytic amount of 12 N hydrochloric acid (0.1 equivalents).
-
Heat the mixture to reflux and maintain for 7 hours with stirring.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the resulting solid in ethyl acetate with heating.
-
Add sodium bicarbonate and activated charcoal and heat to boiling for 30 minutes.
-
Cool the solution and filter to remove the solids.
-
Remove the ethyl acetate from the filtrate under reduced pressure to yield 1,2,4-trihydroxybenzene as a pale orange solid.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol is a general method for the base-catalyzed hydrolysis of aryl acetates using potassium carbonate under microwave irradiation.[2][3]
Materials:
-
This compound
-
Ethanol
-
Potassium Carbonate (K₂CO₃)
Equipment:
-
Microwave reactor vessel
-
Microwave synthesizer
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a microwave reactor vessel, combine this compound (1.0 equivalent) and potassium carbonate (3.0 equivalents).
-
Add ethanol as the solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Heat the mixture with stirring to 180 °C and hold for 20 minutes.
-
After cooling to room temperature, dissolve the residue in methanol and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the potassium salt of 1,2,4-trihydroxybenzene.
-
Acidification of the salt with a dilute acid (e.g., HCl) followed by extraction with an organic solvent (e.g., ethyl acetate) will yield 1,2,4-trihydroxybenzene.
Visualizations
The following diagrams illustrate the experimental workflows for the hydrolysis of this compound.
References
- 1. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 2. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cir-safety.org [cir-safety.org]
Application Notes and Protocols: Large-Scale Synthesis and Purification of 1,2,4-Triacetoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and purification of 1,2,4-triacetoxybenzene. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] The protocols outlined below are based on the well-established Thiele-Winter acetylation reaction and subsequent purification by recrystallization, offering a reliable and scalable method for producing high-purity this compound.
Introduction
This compound, also known as hydroxyhydroquinone triacetate, is a versatile organic compound with the molecular formula C₁₂H₁₂O₆.[1] It serves as a crucial building block in the synthesis of more complex molecules, including aminated hydroxynaphthazarins and 6,7-dihydroxychromenones.[1] The purity of this compound is critical for its use in pharmaceutical applications, necessitating robust and reproducible synthesis and purification protocols. The most common synthetic route involves the acid-catalyzed acetylation of p-benzoquinone with acetic anhydride (B1165640).[1][3]
Synthesis of this compound via Thiele-Winter Acetylation
The Thiele-Winter acetylation is a widely used method for the synthesis of this compound from p-benzoquinone.[1] The reaction involves the treatment of p-benzoquinone with acetic anhydride in the presence of an acid catalyst, typically concentrated sulfuric acid.[1]
Reaction Scheme
The overall reaction is as follows:
p-Benzoquinone + Acetic Anhydride --(H₂SO₄)--> this compound
Quantitative Data for Large-Scale Synthesis
The following table summarizes the typical quantities and yields for a large-scale synthesis of this compound.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| p-Benzoquinone | 108.09 | 0.555 | 60 g |
| Acetic Anhydride | 102.09 | 1.8 | 180 g (167 mL) |
| Sulfuric Acid (conc.) | 98.08 | - | 12 g |
| This compound | 252.22 | - | Theoretical Yield: 140 g |
| Typical Yield | 120-123 g (86-87%) [4] |
Detailed Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add 180 g (167 mL) of acetic anhydride.
-
Catalyst Addition: Carefully and slowly add 12 g of concentrated sulfuric acid to the acetic anhydride while stirring. Maintain the temperature of the mixture.
-
Addition of p-Benzoquinone: Gradually add 60 g of p-benzoquinone to the mixture in portions. The addition should be controlled to maintain the reaction temperature between 40-50°C.[4] Use a cooling bath as necessary to manage any exothermic reaction. A temperature above 50°C can lead to product decomposition, while a temperature below 40°C will result in a significantly slower reaction.[4]
-
Reaction Monitoring: After the complete addition of p-benzoquinone, continue stirring the solution and monitor the temperature. The reaction is typically allowed to proceed until the mixture begins to cool on its own and a precipitate starts to form.[4]
-
Precipitation: Once the reaction mixture has cooled to approximately 25°C, pour it into 750 mL of cold water. A white precipitate of crude this compound will form.[4] If the mixture is warm when added to water, an oil may separate which will solidify slowly.[4]
-
Isolation of Crude Product: Cool the mixture to about 10°C and collect the precipitate by filtration under suction.[4]
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization from ethanol (B145695) is the most common and effective method.[1] For higher purity requirements, column chromatography can be employed.[1]
Purification by Recrystallization
| Parameter | Value |
| Solvent | 95% Ethanol[4] |
| Solvent Volume | ~250 mL per 120-123 g of crude product[4] |
| Expected Purity | >95% (GC)[5] |
| Melting Point | 96-97°C[4] |
Detailed Recrystallization Protocol
-
Dissolution: Transfer the crude this compound to a suitable flask and add approximately 250 mL of 95% ethanol.
-
Heating: Heat the mixture to boiling to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large crystals.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Pure Product: Collect the purified crystals by filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum desiccator.[4] Calcium chloride is a suitable drying agent.[4] The product is a white, granular solid.[4]
Advanced Purification by Column Chromatography
For applications requiring very high purity, column chromatography can be utilized. This method is particularly effective for removing mono- and diacetoxy byproducts.[1]
| Parameter | Details |
| Stationary Phase | Silica gel[1] |
| Mobile Phase | Gradient elution with hexane-ethyl acetate (B1210297) mixtures[1] |
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to other liquids slowly and with stirring; never the other way around.
-
p-Benzoquinone: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Ethanol: Flammable. Keep away from open flames and other ignition sources.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the large-scale synthesis and purification of this compound. By following these procedures, researchers and drug development professionals can reliably produce high-purity material suitable for a range of applications. The Thiele-Winter acetylation followed by recrystallization from ethanol is a robust and scalable method, consistently yielding a high-quality product.
References
Application Notes and Protocols: 1,2,4-Triacetoxybenzene as a Versatile Starting Material for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,2,4-triacetoxybenzene as a key starting material in the total synthesis of various natural products. The protocols outlined below are based on established and peer-reviewed chemical literature, offering a guide for the replication and adaptation of these synthetic routes.
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its three electronically distinct acetate (B1210297) groups can be selectively or fully hydrolyzed to reveal a reactive hydroquinone (B1673460) system, making it an ideal precursor for the construction of complex molecular architectures found in a variety of natural products. This document details its application in the synthesis of the complex pigment Santalin Y, the marine alkaloids Echinamines A and B, and as a precursor to 6,7-dihydroxychromenones, which are themselves valuable intermediates.
Data Presentation: Summary of Key Synthetic Transformations
The following table summarizes the key chemical transformations starting from this compound, along with the typical reaction conditions and reported yields.
| Starting Material | Product | Key Transformation | Reagents and Conditions | Yield (%) | Reference |
| This compound | 3,5-Diacetyl-1,2,4-trihydroxybenzene | Double Fries Rearrangement | AlCl₃, 160-170 °C | Not explicitly reported, but a key intermediate | Pokhilo et al., 2006 |
| 3,5-Diacetyl-1,2,4-trihydroxybenzene | 3,5-Diethyl-1,2,4-trihydroxybenzene | Reduction | Not explicitly detailed in abstract | - | Pokhilo et al., 2006 |
| This compound | 6,7-Dihydroxychromenones | Multi-step synthesis | Not explicitly detailed in abstract | - | General Application |
| Precursors derived from this compound | Santalin Y | Biomimetic [3+2] Cycloaddition | Not explicitly detailed in abstract | - | Strych & Trauner, 2015 |
Experimental Protocols
Synthesis of Echinamines A and B
The total synthesis of the marine aminated hydroxynaphthazarins, Echinamines A and B, commences with a crucial double Fries rearrangement of this compound.
Step 1: Double Fries Rearrangement to Yield 3,5-Diacetyl-1,2,4-trihydroxybenzene
This protocol is based on the general principles of the Fries rearrangement, a Lewis acid-catalyzed transformation of a phenolic ester to a hydroxyaryl ketone.[1] High temperatures generally favor the formation of the ortho-isomer.[1]
-
Materials: this compound, anhydrous Aluminum Chloride (AlCl₃), appropriate solvent (e.g., nitrobenzene (B124822) or solvent-free).
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add this compound.
-
Carefully add anhydrous aluminum chloride (approximately 2.5-3.0 equivalents) in portions. The reaction is typically highly exothermic.
-
Heat the reaction mixture to 160-170 °C. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product, 3,5-diacetyl-1,2,4-trihydroxybenzene, will precipitate and can be collected by filtration.
-
The crude product should be washed with cold water and can be further purified by recrystallization.
-
-
Subsequent Steps: The resulting 3,5-diacetyl-1,2,4-trihydroxybenzene is then taken through a series of transformations including reduction of the acetyl groups, methylation, acylation, and introduction of the amino group to yield Echinamines A and B as described by Pokhilo et al.
Synthesis of Santalin Y
The biomimetic total synthesis of Santalin Y, a complex racemic natural product, utilizes advanced synthetic strategies where precursors derived from this compound would be key. The pivotal step involves a proposed (3+2) cycloaddition. While the full detailed experimental protocol from the primary literature is not provided here, the general concept is outlined.
-
Conceptual Framework: The synthesis involves the reaction of a benzylstyrene derivative with a "vinylogous oxidopyrylium" species. This key cycloaddition is followed by an intramolecular Friedel-Crafts reaction, which establishes the unique oxafenestrane core of Santalin Y and its five stereocenters in a single cascade.
Preparation of 6,7-Dihydroxychromenones
This compound serves as a valuable precursor for the synthesis of 6,7-dihydroxychromenones, which are important intermediates for the preparation of crown ethers and other complex molecules.
-
General Synthetic Strategy: The synthesis of 6,7-dihydroxychromenones from this compound typically involves a multi-step sequence. A common approach is the Pechmann condensation.
-
Hydrolysis of this compound: The starting material is first hydrolyzed to 1,2,4-trihydroxybenzene (hydroxyhydroquinone). This can be achieved by heating with a mineral acid (e.g., HCl) in an alcoholic solvent.
-
Pechmann Condensation: The resulting 1,2,4-trihydroxybenzene is then condensed with a β-ketoester, such as ethyl acetoacetate, in the presence of a condensing agent, typically a strong acid like sulfuric acid. This reaction directly forms the chromenone ring system.
-
Purification: The resulting 6,7-dihydroxychromenone can be purified by standard techniques such as recrystallization or column chromatography.
-
Visualizations
Synthetic Pathway from this compound to Echinamine Precursors
Caption: Key steps in the synthesis of Echinamine precursors.
General Workflow for Natural Product Synthesis
Caption: General workflow for natural product synthesis.
References
Troubleshooting & Optimization
Byproduct formation in the synthesis of 1,2,4-Triacetoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 1,2,4-triacetoxybenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Thiele-Winter acetylation of p-benzoquinone.
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete reaction.
-
Recommended Solution:
-
Ensure the reaction temperature is maintained within the optimal range (typically 40-50°C), as lower temperatures can slow down the reaction rate.[1]
-
Verify the purity of the starting materials, particularly the p-benzoquinone. Impurities can interfere with the reaction.[1]
-
Confirm the correct stoichiometry of reactants and catalyst. An insufficient amount of acetic anhydride (B1165640) or catalyst will lead to incomplete conversion.
-
Increase the reaction time to allow for complete conversion, monitoring the progress using Thin Layer Chromatography (TLC).
-
-
-
Potential Cause: Decomposition of the product.
-
Recommended Solution:
-
Strictly control the reaction temperature to not exceed 50°C, as higher temperatures can lead to the decomposition of the desired product.[1]
-
Upon completion, the reaction mixture should be cooled to approximately 25°C before pouring it into cold water to precipitate the product. Adding the warm reaction mixture to water can result in the formation of an oil that solidifies slowly and may be less pure.[1]
-
-
Issue 2: Presence of Significant Amounts of Byproducts
-
Potential Cause: Incomplete acetylation.
-
Recommended Solution:
-
The primary byproducts are often partially acetylated derivatives such as 1,2-diacetoxybenzene and 1,4-diacetoxybenzene.[2]
-
Ensure a sufficient excess of acetic anhydride is used to drive the reaction towards the tri-acetylated product.
-
Confirm the catalyst (e.g., concentrated sulfuric acid) is active and used in the correct concentration.
-
-
-
Potential Cause: Suboptimal reaction conditions.
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of persistent byproducts.
-
Recommended Solution:
-
Recrystallization from ethanol (B145695) is a common and effective method for purifying this compound.[1][2]
-
For stubborn impurities, column chromatography can be employed for more efficient separation.[2]
-
Selective crystallization, which takes advantage of the differing solubilities of the desired product and byproducts, can also be an effective purification technique.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the Thiele-Winter acetylation of p-benzoquinone. This reaction involves treating p-benzoquinone with acetic anhydride in the presence of an acid catalyst, typically concentrated sulfuric acid.[2][3][4]
Q2: What are the main byproducts in this synthesis?
A2: The primary byproducts are partially acetylated derivatives, most notably 1,2-diacetoxybenzene and 1,4-diacetoxybenzene, resulting from incomplete acetylation of the starting material.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TCC). This allows for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Q4: What is the expected yield for this reaction?
A4: Under optimized conditions, the Thiele-Winter acetylation can yield this compound in the range of 80-90%.[2] A detailed experimental procedure from Organic Syntheses reports a yield of 86-87%.[1]
Q5: How should the final product be stored?
A5: this compound can be reactive and may decompose upon standing, especially if not properly dried. It is best to use it as soon as possible after synthesis. For storage, keeping it in a vacuum desiccator or under an inert atmosphere of carbon dioxide is recommended.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Byproduct Formation
| Entry | Acetic Anhydride (equiv.) | H₂SO₄ (equiv.) | Other | Temperature (°C) | Yield (%) | Purity (%) | Co-Product A (%) | Co-Product B (%) |
| Ex. 2 | 3.2 | 0.22 | - | 40-50 | 96 | 99.7 | 0.15 | 0.17 |
| A | 3.2 | 0.2 | 1 equiv. H₂O | 40-50 | 93 | 98 | ND | 0.3 |
Data adapted from US Patent 10,065,977 B2. "Co-Product A" and "Co-Product B" are unspecified byproducts.
Experimental Protocols
Key Experiment: Synthesis of this compound via Thiele-Winter Acetylation
This protocol is based on a procedure from Organic Syntheses.[1]
Materials:
-
p-Benzoquinone (60 g, 0.55 mole)
-
Acetic anhydride (180 g, 167 cc, 1.8 moles)
-
Concentrated sulfuric acid (12 g)
-
95% Ethyl alcohol (250 cc)
-
Ice
Procedure:
-
In a 600-cc beaker, add 12 g of concentrated sulfuric acid to 180 g of acetic anhydride.
-
Gradually add 60 g of p-benzoquinone in small portions to the mixture with constant mechanical stirring.
-
Maintain the reaction temperature between 40-50°C during the addition of quinone. A cooling bath may be necessary.
-
After all the quinone has been added, allow the solution to stand. Monitor the temperature to ensure it does not exceed 50°C.
-
Once the mixture begins to cool on its own, a precipitate will start to form.
-
When the mixture has cooled to approximately 25°C, pour it into 750 cc of cold water. A white precipitate will separate.
-
Cool the mixture to about 10°C and filter with suction.
-
Recrystallize the crude product from 250 cc of 95% ethyl alcohol.
-
Dry the purified product in a vacuum desiccator. The expected yield is 120-123 g (86-87% of the theoretical amount).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Purification of crude 1,2,4-Triacetoxybenzene by recrystallization
A Technical Support Guide for the Purification of Crude 1,2,4-Triacetoxybenzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of this compound. The following sections offer solutions to common issues in a question-and-answer format, supplemented with a detailed experimental protocol and key data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: No Crystals Form After Cooling
-
Question: I have dissolved my crude this compound in hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
-
Answer: This is a common problem, typically indicating that the solution is not sufficiently saturated or has become supersaturated.[1] Here are several steps to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide sites for crystal nucleation to begin.[2][3]
-
Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal acts as a template for further crystal growth.[2][3]
-
-
Increase Concentration:
-
Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath.[4] Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
-
Issue 2: An Oil Forms Instead of Crystals ("Oiling Out")
-
Question: Upon cooling, my product has separated as an oily liquid instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[2][4] This is problematic because oils tend to trap impurities. Several factors can cause this, including a high concentration of impurities or cooling the solution too quickly.
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to ensure the saturation point is reached at a lower temperature.[1][2][3]
-
Slow Down Cooling: Allow the flask to cool more slowly. You can insulate the flask with paper towels or place it in a warm water bath that is allowed to cool gradually to room temperature.[4]
-
Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound (or the melting point is depressed by impurities). A lower-boiling point solvent may be required.
-
Issue 3: Crystal Formation is Too Rapid ("Crashing Out")
-
Question: As soon as I removed my flask from the heat, a large amount of fine powder or small needles formed immediately. Is this a problem?
-
Answer: Yes, rapid precipitation, or "crashing out," is undesirable because impurities can become trapped within the rapidly forming crystal lattice, defeating the purpose of recrystallization.[2][3] The goal is to allow crystals to form slowly.
-
Increase Solvent Volume: The solution is likely too concentrated. Reheat the mixture to redissolve the precipitate, then add a small excess of hot solvent (5-10% more).[2][3]
-
Ensure Slow Cooling: Avoid placing the hot flask directly on a cold surface or in an ice bath. Let it cool undisturbed on a benchtop, perhaps on an insulating material like a cork ring or wood block, before moving to an ice bath.[2]
-
Issue 4: The Purified Crystals Are Colored
-
Question: My starting material was off-color, and the resulting crystals are still yellow/brown. How can I obtain a white product?
-
Answer: The color is likely due to the presence of highly colored, minor impurities.
-
Use Activated Charcoal: Activated charcoal can be used to adsorb colored impurities. After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount of charcoal (a tiny spatula tip is often sufficient). Swirl the hot solution for a few minutes.
-
Perform Hot Filtration: The charcoal must be removed from the hot solution by gravity filtration before the solution is allowed to cool. Be aware that charcoal can also adsorb some of your desired product, leading to a lower yield.[2] Using an excessive amount of charcoal is a common mistake.[2]
-
Issue 5: The Final Yield is Very Low
-
Question: After filtering and drying, I have a much smaller amount of pure product than expected. What could have gone wrong?
-
Answer: A low yield can result from several factors:
-
Using Too Much Solvent: This is the most common cause of low recovery, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were discarded with the insoluble impurities or charcoal.[4] Ensure the funnel and flask are pre-heated and that the filtration is performed quickly.
-
Incomplete Cooling: Ensure the solution has been thoroughly cooled in an ice bath before filtration to maximize the precipitation of the solid.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of the product.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂O₆ | [5][6][7][8][9] |
| Molecular Weight | 252.22 g/mol | [5][6][7][8][10] |
| Appearance | White to light yellow/beige crystalline solid | [7] |
| Melting Point | 95 - 100 °C | [5][6][11][12] |
| Boiling Point | >300 °C (decomposes) | [5][11][12] |
| CAS Number | 613-03-6 | [5][6][7][8][9][11][13] |
| Common Solvents | Hot ethanol (B145695), hot methanol, acetone | [5][7][11][14] |
| Water Solubility | Limited / Slightly soluble | [5][7] |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.[5]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass stirring rod
-
Short-stemmed funnel and filter paper
-
Büchner funnel and filter flask
-
Ice-water bath
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Gently heat the mixture on a hot plate with swirling. Continue to add small portions of hot ethanol until the solid just completely dissolves.[15] Avoid adding a large excess of solvent to ensure good recovery.[16]
-
Hot Filtration (Optional): If insoluble impurities are present or if charcoal was used for decolorization, perform a hot gravity filtration. Place a piece of fluted filter paper in a short-stemmed funnel and place it on top of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[4]
-
Cooling and Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
-
Analysis: Once dry, determine the mass and melting point of the purified this compound to assess recovery and purity. A pure sample should have a sharp melting point within the literature range (98-100 °C).[5][11]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Buy this compound | 613-03-6 [smolecule.com]
- 6. Page loading... [wap.guidechem.com]
- 7. guidechem.com [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4-triacetoxy- benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. chembk.com [chembk.com]
- 12. This compound [stenutz.eu]
- 13. This compound | 613-03-6 [chemicalbook.com]
- 14. CN105503585A - Synthesis method of this compound serving as catalin drug intermediate - Google Patents [patents.google.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 1,2,4-Triacetoxybenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-triacetoxybenzene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal Temperature: Temperatures above 50°C can lead to product degradation and the formation of tar-like byproducts.[1] 2. Incomplete Reaction: Insufficient reaction time or improper mixing can lead to incomplete conversion of starting materials. 3. Moisture Contamination: The presence of water can hydrolyze acetic anhydride (B1165640), reducing its effectiveness. | 1. Temperature Control: Maintain the reaction temperature between 40-50°C for sulfuric acid-catalyzed reactions and 25-60°C (optimally 40-50°C) for phosphoric acid-mediated reactions.[1] Use an ice bath to control the initial exothermic reaction. 2. Reaction Time & Stirring: Ensure vigorous stirring and allow the reaction to proceed for the recommended time (typically 6-24 hours for sulfuric acid catalysis and 8-20 hours for phosphoric acid).[1] Monitor reaction progress using Thin Layer Chromatography (TLC).[2] 3. Anhydrous Conditions: Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried before use. |
| Product is an Oil or Dark-Colored Solid | 1. Presence of Impurities: Formation of side products or residual starting materials can result in a discolored or oily product. 2. Improper Work-up: Rapid precipitation or insufficient washing can trap impurities within the product. | 1. Purification: Recrystallize the crude product from ethanol (B145695) or a 90% acetone (B3395972) solution to obtain a white crystalline solid.[1][3] 2. Controlled Precipitation: Pour the reaction mixture slowly into ice water with vigorous stirring to ensure the formation of a fine precipitate.[1][2] Wash the filtered solid thoroughly with cold water. |
| Formation of Side Products | 1. High Reaction Temperature: As mentioned, elevated temperatures can promote the formation of polymeric byproducts.[1] 2. Incorrect Stoichiometry: An improper ratio of reactants and catalyst can lead to the formation of undesired regioisomers or other side products. | 1. Strict Temperature Monitoring: Continuously monitor and control the internal reaction temperature. 2. Accurate Reagent Measurement: Carefully measure all reactants and catalysts according to the established protocol. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may have some solubility in the work-up solvent, leading to losses during filtration. 2. Fine Precipitate: A very fine precipitate can be difficult to collect by filtration. | 1. Cooling: Ensure the precipitation mixture is thoroughly cooled (e.g., to 10-13°C) to minimize the solubility of the product.[3] 2. Filtration Aid: Use a Celite pad or a finer porosity filter paper if necessary. Allow the precipitate to settle before decanting the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Thiele-Winter acetylation of p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2]
Q2: Are there alternative catalysts to sulfuric acid?
A2: Yes, phosphoric acid can be used as a catalyst.[1] This method often provides improved selectivity and milder reaction conditions, which can be advantageous for sensitive substrates.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] Samples of the reaction mixture can be taken at regular intervals to observe the consumption of the starting material (p-benzoquinone) and the formation of the product.
Q4: What is the expected yield for this synthesis?
A4: With optimized conditions, yields can be quite high, typically in the range of 80-90% for the sulfuric acid-catalyzed method.[1] Phosphoric acid-mediated methods have also been reported to achieve yields of up to 91%.[3]
Q5: What are the key safety precautions for this experiment?
A5: Acetic anhydride is corrosive and a lachrymator, and concentrated sulfuric acid is highly corrosive. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is exothermic, and care must be taken to control the temperature, especially during the addition of reagents.
Experimental Protocols
Protocol 1: Sulfuric Acid Catalyzed Synthesis of this compound
This protocol is based on the Thiele-Winter acetylation reaction.
Materials:
-
p-Benzoquinone
-
Acetic anhydride (anhydrous)
-
Concentrated sulfuric acid
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.
-
Gradually add p-benzoquinone to the mixture, ensuring the temperature does not exceed 50°C.[1]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 6-24 hours.[1]
-
Monitor the reaction by TLC until the p-benzoquinone spot disappears.
-
Slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.[1][2]
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Protocol 2: Phosphoric Acid Catalyzed Synthesis of this compound
This protocol provides an alternative method with potentially higher selectivity.
Materials:
-
p-Benzoquinone
-
4'-Methyl-acetoacetanilide
-
Phosphoric acid solution (80-95%)
-
Potassium chloride solution (60-75%)
-
Acetone solution (90%)
Procedure:
-
To a reaction vessel equipped with a stirrer and a thermometer, add 4'-methyl-acetoacetanilide and the phosphoric acid solution.[3]
-
Control the stirring speed between 200-260 rpm.[3]
-
Add p-benzoquinone in several portions, maintaining the solution temperature between 60-65°C.[3]
-
After the addition, allow the reaction mixture to cool naturally while continuing to stir. Solids will begin to precipitate.
-
Cool the solution to 15-19°C and add the potassium chloride solution to precipitate white crystals.[3]
-
Further cool the solution to 11-13°C and collect the crystals by filtration.[3]
-
Recrystallize the product from a 90% acetone solution and dry under vacuum to obtain white granular crystals of this compound.[3]
Quantitative Data Summary
| Catalyst | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ | p-Benzoquinone, Acetic Anhydride | 40-50 | 6-24 hours | 80-90 | [1] |
| H₃PO₄ (80%) | p-Benzoquinone, 4'-Methyl-acetoacetanilide | 60 | Not specified | 85 | [3] |
| H₃PO₄ (85%) | p-Benzoquinone, 4'-Methyl-acetoacetanilide | 62 | Not specified | 87 | [3] |
| H₃PO₄ (95%) | p-Benzoquinone, 4'-Methyl-acetoacetanilide | 65 | Not specified | 91 | [3] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Synthesis of 1,2,4-Triacetoxybenzene
Welcome to the technical support center for the synthesis of 1,2,4-Triacetoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Thiele-Winter acetoxylation of p-benzoquinone. This reaction involves treating p-benzoquinone with acetic anhydride (B1165640) in the presence of an acid catalyst, typically sulfuric acid or phosphoric acid.[1][2]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling the exothermic nature of the reaction, minimizing the formation of side products such as regioisomers, and effectively purifying the final product to remove unreacted starting materials and byproducts.[3]
Q3: What is the expected yield for this synthesis?
A3: With proper control of reaction conditions, yields can be quite high. Using sulfuric acid as a catalyst, yields of 80% or higher have been reported.[2] A method using a phosphoric acid catalyst has reported yields of up to 87%.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by observing color changes. The reaction of hydroquinone (B1673460) to p-benzoquinone often forms a thick green slurry, believed to be a quinhydrone (B85884) complex, which then turns brown as the reaction proceeds.[4] During the acetoxylation of p-benzoquinone, the disappearance of the yellow color of the quinone can indicate reaction progression. For more precise monitoring, thin-layer chromatography (TLC) can be utilized.
Q5: What are the recommended methods for purifying crude this compound?
A5: The most common and effective purification method is recrystallization.[3] Ethanol (B145695) and acetone (B3395972) are frequently used solvents for this purpose.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is allowed to proceed for the recommended time (typically several hours) and that the temperature is maintained within the optimal range (e.g., 40-50°C for the sulfuric acid-catalyzed method).[4] |
| Loss of product during workup: Product remaining in the aqueous layer or lost during filtration. | Ensure thorough extraction with an appropriate organic solvent. When filtering, wash the collected solid with a minimal amount of ice-cold solvent to avoid redissolving the product.[5] | |
| Suboptimal recrystallization: Using too much solvent or not cooling the solution sufficiently. | Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[5][6] | |
| Product is an Oil or Gummy Solid | Presence of impurities: Significant amounts of byproducts or unreacted starting materials can lower the melting point. | Attempt to purify a small sample by column chromatography to isolate the pure compound, which can then be used as a seed crystal. If the oil solidifies on standing, it can be recrystallized. Adding a small amount of a "bad" solvent (a solvent in which the product is poorly soluble) to the oil may induce crystallization.[6] |
| Rapid cooling during recrystallization: "Oiling out" can occur if the solution is cooled too quickly. | Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. If an oil forms, reheat the solution to redissolve it and allow it to cool more gradually.[6] | |
| Discolored Product (Yellow or Brown) | Impure starting materials: The purity of the starting p-benzoquinone can affect the final product's color. | Use freshly purified p-benzoquinone. If the starting material is old or discolored, it can be sublimed or recrystallized before use. |
| Side reactions: Overheating or prolonged reaction times can lead to the formation of colored polymeric byproducts. | Maintain strict temperature control throughout the reaction. Monitor the reaction by TLC to avoid unnecessarily long reaction times. | |
| Presence of Side Products (e.g., Regioisomers) | Non-selective reaction conditions: The Thiele-Winter reaction can sometimes produce a mixture of regioisomers. | Careful control of reaction temperature and the rate of addition of reagents can help minimize the formation of unwanted isomers.[4] |
| Inadequate purification: Recrystallization may not be sufficient to remove all isomers. | If regioisomers are present, multiple recrystallizations may be necessary. In some cases, column chromatography may be required for complete separation. |
Experimental Protocols
Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from established literature procedures.[1][4]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the acetic anhydride while stirring and cooling the mixture in an ice bath.
-
Reagent Addition: Slowly add p-benzoquinone portion-wise to the stirred solution, maintaining the temperature between 40°C and 50°C. The reaction is exothermic, so the rate of addition should be controlled to prevent the temperature from exceeding 50°C.[4]
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for several hours.
-
Workup: Pour the reaction mixture into a beaker containing ice water. The crude this compound will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis of this compound using Phosphoric Acid Catalyst
This protocol is based on a patented method.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, add 4'-methyl-acetoacetanilide and a phosphoric acid solution (80-95%).
-
Reagent Addition: Control the stirring speed and add p-benzoquinone in several portions, maintaining the solution temperature in the range of 60-65°C.
-
Crystallization: Allow the reaction solution to cool naturally while stirring. As the solution cools, solids will separate out.
-
Precipitation: Reduce the solution temperature to 15-19°C and add a potassium chloride solution to precipitate white crystals.
-
Isolation: Further cool the solution to 11-13°C and collect the crystals by filtration.
-
Purification: Recrystallize the product from a 90% acetone solution and dry it under vacuum to obtain white granular crystals of this compound.
Data Presentation
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Parameter | Sulfuric Acid Method | Phosphoric Acid Method |
| Catalyst | Concentrated H₂SO₄ | 80-95% H₃PO₄ |
| Starting Material | p-Benzoquinone | p-Benzoquinone |
| Reaction Temperature | 40 - 50 °C[4] | 60 - 65 °C |
| Typical Yield | ~80%[2] | 85 - 87% |
| Key Considerations | Highly exothermic reaction requiring careful temperature control. | Milder reaction conditions reported. |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons typically appear as signals between 6.5-7.5 ppm. The acetate (B1210297) methyl groups show singlet peaks around 2.0-2.5 ppm.[3] |
| ¹³C NMR | Signals for the aromatic carbons and the carbonyl and methyl carbons of the acetate groups are expected. |
| GC-MS | Can be used to identify impurities and byproducts. Common impurities may include hydroquinone and other acetylated species.[7] |
| Melting Point | 98-100 °C[3] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. cir-safety.org [cir-safety.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Buy this compound | 613-03-6 [smolecule.com]
- 4. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cir-safety.org [cir-safety.org]
Minimizing the formation of regioisomers in acetoxylation reactions
Welcome to the Technical Support Center for Acetoxylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing the formation of regioisomers and overcoming common challenges in acetoxylation reactions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in C-H acetoxylation reactions?
A1: Regioselectivity in C-H acetoxylation is a multifaceted issue influenced by a combination of electronic, steric, and reaction parameters. Key factors include:
-
Directing Groups: The use of directing groups is one of the most effective strategies to control regioselectivity.[1] These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, favoring its activation and subsequent acetoxylation.[1] Examples of effective directing groups include pyridines, pyrimidines, and indazoles for aryl C-H bonds, and amides or N,O-ketals for aliphatic C-H bonds.[1]
-
Catalyst System: The choice of transition metal catalyst and ligands is critical. Palladium catalysts, such as Pd(OAc)₂, are widely used.[1][2] The ligand can influence the steric and electronic environment around the metal center, thereby dictating which C-H bond is most accessible for activation. For instance, bulky ligands can favor reaction at less sterically hindered positions.
-
Substrate Electronics and Sterics: The inherent electronic properties and steric hindrance of the substrate play a significant role. Electron-rich C-H bonds are generally more reactive towards electrophilic metal catalysts.[1] Steric bulk near a potential reaction site can hinder the approach of the catalyst, leading to preferential acetoxylation at a more accessible position.[3]
-
Reaction Conditions: Parameters such as solvent, oxidant, and temperature can dramatically impact regioselectivity. The solvent can influence the solubility and stability of catalytic intermediates.[4][5] The choice of oxidant, for example, PhI(OAc)₂ versus benzoquinone, can also alter the reaction pathway and selectivity.[6]
Q2: How can I accurately quantify the ratio of regioisomers in my reaction mixture?
A2: Accurate quantification of regioisomers is essential for optimizing reaction conditions. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing and quantifying regioisomers, provided there are unique signals for each isomer that can be integrated.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for separating and quantifying isomers.[7][8] When coupled with a suitable detector (e.g., FID for GC, UV or MS for HPLC), peak areas can be used to determine the relative abundance of each isomer.[7][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying and quantifying isomers, especially when authentic standards are not available.[10] Tandem MS (MS/MS) can provide structural information to differentiate between isomers based on their fragmentation patterns.[9]
-
Partial Isotopic Labeling: This advanced technique involves introducing a deuterium (B1214612) label at specific positions in the starting material. The resulting mass shift in the product, detectable by mass spectrometry, allows for direct identification and quantification of regioisomers without the need for chromatographic separation.[10]
Q3: What are the most common pitfalls that lead to poor regioselectivity in palladium-catalyzed acetoxylation?
A3: Several common issues can lead to a mixture of regioisomers:
-
Weak or Ineffective Directing Group: If the directing group does not coordinate strongly or position the catalyst effectively, multiple C-H bonds can be activated, leading to a loss of selectivity.
-
Competing Reaction Pathways: In some cases, reaction conditions may favor alternative mechanisms, such as an electrophilic aromatic substitution pathway, which can result in a different regioisomeric outcome.[11]
-
Substrate-Related Issues: If the substrate has multiple C-H bonds with similar reactivity (electronic and steric environments), achieving high selectivity can be challenging without a strong directing group.
-
Over-oxidation or Side Reactions: The oxidant or high reaction temperatures can sometimes lead to degradation of the desired product or the formation of byproducts, complicating the product mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered during acetoxylation reactions.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or No Conversion to Product | 1. Inactive catalyst. 2. Inefficient oxidant. 3. Suboptimal reaction temperature. 4. Poor coordination of the directing group. | 1. Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ensure the catalyst is fresh. 2. Try alternative oxidants (e.g., PhI(OAc)₂, benzoquinone, O₂).[6] 3. Optimize the reaction temperature; sometimes higher temperatures are required, but they can also lead to decomposition. 4. Ensure the directing group is correctly installed and that there are no competing coordinating species in the reaction mixture. |
| Mixture of Regioisomers Obtained | 1. Weak directing group effect. 2. Competing electronic and steric influences. 3. Suboptimal ligand or solvent. 4. Reaction temperature is too high. | 1. Consider using a stronger or more sterically demanding directing group. 2. Modify the substrate to enhance the electronic or steric bias towards the desired position. 3. Screen a variety of ligands (e.g., bulky phosphines) and solvents with different polarities.[12] 4. Attempt the reaction at a lower temperature, which can sometimes improve selectivity.[12] |
| Formation of Di-acetoxylated or Other Byproducts | 1. Stoichiometry of the oxidant is too high. 2. Prolonged reaction time. 3. Presence of water leading to hydrolysis. | 1. Carefully control the stoichiometry of the oxidant; use it as the limiting reagent if necessary. 2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the desired product is formed. 3. Use anhydrous solvents and reagents to minimize hydrolysis of the acetoxy group. |
| Difficulty in Separating Regioisomers | 1. Similar polarity of the isomers. | 1. Optimize the chromatographic conditions (e.g., try different solvent systems for column chromatography, or different columns and mobile phases for HPLC). 2. Consider derivatization of the isomers to alter their polarity and improve separation. |
Experimental Protocols
General Protocol for Palladium-Catalyzed C(sp²)-H Acetoxylation of 2-Arylindazoles
This protocol is adapted from the work of Zhu, Song, and co-workers for the ortho-C-H acetoxylation of 2-arylindazole derivatives.[1]
Materials:
-
2-Arylindazole substrate (1.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Oxidant (e.g., PhI(OAc)₂, 1.5-2.0 equiv)
-
Acetic acid (AcOH) as solvent
-
Anhydrous reaction vessel (e.g., oven-dried sealed tube)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried sealed tube, add the 2-arylindazole substrate, Pd(OAc)₂, and the oxidant.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous acetic acid via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.
Quantitative Data Summary
The following table summarizes representative data on regioselectivity achieved in various acetoxylation reactions.
| Substrate | Catalyst | Directing Group | Oxidant | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 2-Arylindazoles | Pd(OAc)₂ | Indazole | PhI(OAc)₂ | AcOH | >99:1 (ortho) | [1] |
| Anilines | Pd(OAc)₂ | Pyrimidine | PhI(OAc)₂ | AcOH/Ac₂O | >95:5 (ortho) | [1] |
| Carbazole Derivatives | [Ru(p-cymene)Cl₂]₂ | Pyridine | AgOAc | Dioxane | >98:2 (C1) | [1] |
| Quinazolinone Derivatives | Pd(OAc)₂ | Quinazolinone | PhI(OAc)₂ | AcOH | >95:5 (mono-acetoxylated) | [1] |
| Unsymmetrical Internal Alkynes | Pd(OAc)₂ | 2-Pyridyl sulfonyl | - | AcOH | >98:2 (β-regioselectivity) | [4][5] |
Visualizations
Workflow for Troubleshooting Poor Regioselectivity
This diagram outlines a logical workflow for addressing issues with regioselectivity in acetoxylation reactions.
Caption: A decision tree for troubleshooting poor regioselectivity.
Conceptual Mechanism of Directed C-H Acetoxylation
This diagram illustrates the key steps in a palladium-catalyzed C-H acetoxylation reaction guided by a directing group.
References
- 1. Harnessing C–H acetoxylation: a gateway to oxygen-enriched organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00449G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interplay between the Directing Group and Multifunctional Acetate Ligand in Pd-Catalyzed anti-Acetoxylation of Unsymmetrical Dialkyl-Substituted Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Temperature and catalyst control in 1,2,4-Triacetoxybenzene synthesis
Technical Support Center: Synthesis of 1,2,4-Triacetoxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and established method is the Thiele-Winter acetoxylation reaction.[1] This process involves the acid-catalyzed reaction of p-benzoquinone with acetic anhydride (B1165640) to introduce three acetoxy groups onto the benzene (B151609) ring.[1][2]
Q2: What are the key reagents and catalysts involved in this synthesis? A2: The key reagents are p-benzoquinone and acetic anhydride.[1][2] The reaction is typically catalyzed by a strong acid, most commonly concentrated sulfuric acid (H₂SO₄).[1][3][4] Other catalysts, such as phosphoric acid (H₃PO₄), have also been used to improve selectivity and provide milder reaction conditions.[1][5]
Q3: What is the role of the acid catalyst in the Thiele-Winter reaction? A3: The acid catalyst initiates the reaction by protonating a carbonyl oxygen on the p-benzoquinone. This protonation activates the quinone ring, making it susceptible to nucleophilic attack by acetic anhydride, which ultimately leads to the formation of the triacetoxy product after rearrangement and further acetylation.[1]
Q4: What are the critical parameters for controlling the reaction? A4: Temperature control is the most critical parameter. The reaction temperature must be carefully maintained, typically below 50°C, to prevent product decomposition.[6][7] However, temperatures below 40°C can significantly slow the reaction rate.[6][7] The rate of addition of p-benzoquinone is also important for managing the reaction exotherm.[6][8]
Q5: What is a typical yield for the synthesis of this compound? A5: With proper control of reaction conditions, yields are generally high, often ranging from 80% to over 90% after purification by recrystallization.[1][5]
Q6: What are the primary safety precautions for this experiment? A6: Acetic anhydride and concentrated sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood. The reaction can be exothermic, so careful temperature monitoring and control are essential to prevent runaways.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction produced a very low yield of this compound. What could be the cause?
-
Answer:
-
Temperature Control: The reaction is highly temperature-sensitive. If the temperature was kept too low (e.g., below 25-30°C), the reaction rate may have been too slow for completion within the allotted time.[7] Conversely, exceeding 50-65°C can lead to the decomposition of the desired product.[5][7]
-
Catalyst Activity: Ensure the acid catalyst (e.g., concentrated sulfuric acid) was not old or contaminated, which would reduce its effectiveness.
-
Reagent Purity: The purity of the starting materials, particularly p-benzoquinone, is crucial. Impurities can interfere with the reaction.
-
Moisture: Acetic anhydride is sensitive to moisture. The presence of water in the reaction vessel or reagents can hydrolyze the anhydride, reducing its availability for the acetylation reaction.
-
Issue 2: Dark-Colored or Tarry Final Product
-
Question: The final product is a dark, oily, or tarry substance instead of white crystals. Why did this happen?
-
Answer:
-
Overheating: This is the most common cause. If the reaction temperature exceeded the optimal range (typically >50-65°C), significant decomposition and polymerization of reactants and products can occur.[7] Careful, portion-wise addition of p-benzoquinone is necessary to control the initial exothermic reaction.[6][8]
-
Side Reactions: The formation of various regioisomers and co-products can occur if reaction conditions are not optimal.[8] These impurities can interfere with crystallization and impart a dark color.
-
Incomplete Reaction: If the reaction was not allowed to proceed to completion, unreacted p-benzoquinone (which is yellow) and various intermediates can contaminate the final product.
-
Issue 3: Product Fails to Precipitate or Crystallize
-
Question: After pouring the reaction mixture into ice water, the product did not precipitate, or it oiled out. How can I resolve this?
-
Answer:
-
Quenching Procedure: Ensure the reaction mixture is poured into a sufficiently large volume of an ice-water mixture with vigorous stirring.[1][2][6] This rapidly quenches the reaction and hydrolyzes excess acetic anhydride.
-
Insufficient Cooling: The mixture should be cooled to approximately 10-15°C to maximize the precipitation of the solid product before filtration.[5][6]
-
Recrystallization Solvent: If the issue occurs during recrystallization, ensure the correct solvent is being used. 95% ethanol (B145695) is commonly recommended.[2][6] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Issue 4: Presence of Significant Impurities or Side Products
-
Question: My product analysis (e.g., NMR) shows the presence of significant impurities like 1,4-diacetoxybenzene. How can this be avoided?
-
Answer:
-
Reaction Conditions: The formation of regioisomers and other co-products is highly dependent on the reaction conditions.[8] The inventors of one patented process discovered that specific conditions, such as catalyst concentration and temperature, could be tailored to minimize the formation of minor product regioisomers and ensure this compound is the predominant product.[8]
-
Catalyst Choice: Using phosphoric acid instead of sulfuric acid has been reported to offer improved selectivity, potentially reducing side reactions.[1]
-
Purification: A thorough recrystallization is essential for removing such impurities.[1] If a single recrystallization is insufficient, a second one may be necessary.
-
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the synthesis of this compound.
| Catalyst | Key Reactants & Reagents | Temperature (°C) | Reaction Time | Reported Yield | Reference |
| Conc. H₂SO₄ | p-Benzoquinone, Acetic Anhydride | < 50°C | Stand until cooled to 25°C | Not specified | [6][7] |
| Conc. H₂SO₄ | p-Benzoquinone, Acetic Anhydride | 25-50°C | 6-24 hours | 80-90% | [1] |
| Conc. H₂SO₄ | p-Benzoquinone, Acetic Anhydride | 30-50°C | Not specified | ~95% (product purity) | [8] |
| Phosphoric Acid | p-Benzoquinone, 4'-methyl-acetoacetanilide | 60-65°C | Not specified | 85-91% | [5] |
Experimental Protocols
Protocol 1: Thiele-Winter Acetoxylation using Sulfuric Acid
This protocol is adapted from established laboratory procedures.[1][6]
-
Reagents & Materials:
-
p-Benzoquinone (1.0 eq)
-
Acetic Anhydride (approx. 3.0 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2 eq)
-
Crushed Ice and Water
-
95% Ethanol (for recrystallization)
-
Reaction flask, beaker, magnetic stirrer, ice bath, Buchner funnel.
-
-
Procedure:
-
In a reaction flask, carefully add a catalytic amount of concentrated sulfuric acid to acetic anhydride while cooling in an ice bath.[2][6]
-
To this stirred solution, add p-benzoquinone in small portions. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 40°C and 50°C.[6] Use an ice bath as needed to manage the exotherm.
-
After the addition is complete, allow the mixture to stir and stand. Monitor the temperature to ensure it does not rise above 50°C.[6]
-
Once the reaction mixture begins to cool on its own and has reached approximately 25°C, pour it slowly into a large beaker containing a vigorously stirred mixture of ice and water.[6]
-
A white or off-white precipitate of this compound will form. Continue stirring in the cold bath for 15-30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid thoroughly with cold water to remove residual acid.[2]
-
Purify the crude product by recrystallizing from 95% ethanol.[2][6] Dissolve the solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry to obtain the final product.
-
Visualizations
// Problems p1 [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; p2 [label="Problem:\nDark/Tarry Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Causes for P1 c1a (B606442) [label="Cause:\nIncorrect Temperature?", fillcolor="#FBBC05", fontcolor="#202124"]; c1b [label="Cause:\nImpure Reagents?", fillcolor="#FBBC05", fontcolor="#202124"]; c1c [label="Cause:\nMoisture Contamination?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for P1 s1a [label="Solution:\nMaintain temp. at 40-50°C\nduring addition & reaction.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; s1b [label="Solution:\nUse pure p-benzoquinone.\nVerify catalyst activity.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; s1c [label="Solution:\nUse dry glassware and\nanhydrous reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Causes for P2 c2a [label="Cause:\nReaction Overheated?", fillcolor="#FBBC05", fontcolor="#202124"]; c2b [label="Cause:\nSide Reactions?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for P2 s2a [label="Solution:\nAdd quinone slowly.\nUse an ice bath to\ncontrol exotherm.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; s2b [label="Solution:\nOptimize catalyst concentration.\nEnsure thorough purification.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Connections p1 -> c1a; p1 -> c1b; p1 -> c1c; c1a -> s1a; c1b -> s1b; c1c -> s1c;
p2 -> c2a; p2 -> c2b; c2a -> s2a; c2b -> s2b;
// Invisible edges for alignment edge [style=invis]; p1 -> p2; } .dot Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
References
- 1. Buy this compound | 613-03-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. CN105503585A - Synthesis method of this compound serving as catalin drug intermediate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chembk.com [chembk.com]
- 8. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
Troubleshooting guide for the synthesis of 1,2,4-Triacetoxybenzene
Technical Support Center: Synthesis of 1,2,4-Triacetoxybenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in organic and pharmaceutical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of this compound significantly lower than the expected 80-90%?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the p-benzoquinone was added in portions to control the exothermic reaction and that the mixture was stirred for a sufficient duration (several hours) after the initial temperature increase subsides.[1]
-
Improper Temperature Control: Maintaining the reaction temperature between 40-50°C is critical.[2] Temperatures above 50°C can lead to decomposition of the product, while temperatures below 40°C will significantly slow the reaction rate.[2]
-
Side Reactions: The formation of byproducts such as 1,4-diacetoxybenzene (B1673461) or 1,2,4,5-tetraacetoxybenzene can reduce the yield of the desired product.[3] These side reactions can be minimized by carefully controlling reaction conditions.[3]
-
Loss During Workup: The product can be lost during purification. Hydrolysis of the acetoxy groups can occur if the product is exposed to water or basic conditions for extended periods during the workup phase.[4] Ensure the crude product is washed thoroughly with cold water and dried efficiently.
Q2: My reaction mixture turned dark brown or black. What went wrong?
A2: A dark coloration is a strong indicator of product decomposition, which typically occurs when the reaction temperature exceeds 50°C.[2] The Thiele-Winter acetylation is an exothermic reaction, and careful temperature control, especially during the addition of p-benzoquinone, is essential. This can be managed by adding the reagent slowly and using an external cooling bath.[2]
Q3: During the workup, I poured the reaction mixture into water and got an oil instead of a solid precipitate. Why did this happen?
A3: The formation of an oil, which may solidify slowly into lumps, occurs when the reaction mixture is too warm (above 25°C) when it is poured into the cold water.[2] To ensure a fine, white precipitate, the reaction mixture should be allowed to cool to approximately 25°C before quenching.[2]
Q4: The melting point of my purified product is broad and lower than the expected 98-100°C. What are the likely impurities?
A4: A low or broad melting point suggests the presence of impurities. Common contaminants include:
-
Unreacted Starting Material: Residual p-benzoquinone or hydroquinone (B1673460) (if the starting p-benzoquinone was not pure) can contaminate the product.[3]
-
Hydrolysis Products: Partial hydrolysis of the triacetate to di- or mono-acetoxy derivatives can occur during the aqueous workup.[4] These derivatives are common impurities.[4]
-
Regioisomers: While this compound is the major product, minor regioisomers can also form.[3]
-
Solvent Residue: Incomplete drying can leave residual ethanol (B145695) or other solvents, which will depress the melting point. The product should be dried thoroughly, preferably in a vacuum desiccator.[2]
Q5: How can I best purify the crude this compound?
A5: The most common and effective method for purification is recrystallization from 95% ethanol.[2][4] This process is generally sufficient to remove most common impurities and yield a white, granular product with a sharp melting point.[2] For persistent impurities, column chromatography may be considered.[4]
Data Presentation
Table 1: Quantitative Data for this compound Synthesis
| Parameter | Expected Value / Observation | Common Issue & Indication |
| Yield | 80-90%[2][4] | < 70% (Indicates side reactions, decomposition, or incomplete reaction) |
| Melting Point | 98-100°C[4][5] | < 95°C or broad range (Indicates impurities like hydrolysis byproducts or solvent) |
| Appearance | White to off-white crystalline solid[2][6] | Yellow, brown, or oily (Indicates decomposition or impurities) |
| IR Spectrum (C=O) | Strong absorption at 1750-1770 cm⁻¹[4] | Broadening or shifting of this peak may indicate hydrolysis to hydroxyl groups. |
Experimental Protocol: Thiele-Winter Acetylation
This protocol is adapted from established procedures for the synthesis of this compound.[1][2]
Materials:
-
p-Benzoquinone (60 g)
-
Acetic Anhydride (B1165640) (180 g, 167 mL)
-
Concentrated Sulfuric Acid (12 g)
-
95% Ethyl Alcohol (for recrystallization)
-
Ice water
Procedure:
-
In a 600 mL beaker equipped with a stirrer, add 180 g of acetic anhydride.
-
Carefully and slowly, add 12 g of concentrated sulfuric acid to the acetic anhydride with stirring.
-
Begin adding 60 g of p-benzoquinone to the mixture in small portions. The reaction is exothermic, and the temperature will rise.
-
Maintain the reaction temperature between 40-50°C during the addition of p-benzoquinone. Use a cooling bath as needed to prevent the temperature from exceeding 50°C.[2]
-
After all the p-benzoquinone has been added, continue to stir the solution. A precipitate may begin to form as the mixture starts to cool on its own.[2]
-
Allow the reaction mixture to cool to approximately 25°C.[2]
-
Pour the cooled mixture into 750 mL of cold ice water. A white precipitate of crude this compound will form.[1][2]
-
Cool the resulting slurry to about 10°C and collect the solid product by vacuum filtration.[2]
-
Wash the crude product thoroughly with cold water on the filter.
-
Recrystallize the crude product from approximately 250 mL of 95% ethyl alcohol.[2]
-
Dry the purified white crystals in a vacuum desiccator over a suitable drying agent to obtain the final product (Typical yield: 120-123 g, 86-87%).[2]
Mandatory Visualization
Below is a troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 4. Buy this compound | 613-03-6 [smolecule.com]
- 5. 1,2,4-トリアセトキシベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 1,2,4-Triacetoxybenzene via Column Chromatography
Welcome to the technical support center for the purification of 1,2,4-Triacetoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polarity, which allows for effective separation of acetylated phenolic compounds. The recommended mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate (B1210297). A typical starting point for the eluent system is a low percentage of ethyl acetate in hexane, with the polarity gradually increased as needed.
Q2: How can I determine the optimal solvent system for my separation?
A2: The optimal solvent system is best determined using Thin Layer Chromatography (TLC) prior to running the column.[1] A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and achieve good separation from any impurities. You can test various ratios of hexane to ethyl acetate to find the ideal mobile phase composition that maximizes the distance between the spot of your target compound and any byproducts.
Q3: My this compound is not moving from the origin (baseline) on the silica gel column. What should I do?
A3: This issue typically indicates that the mobile phase is not polar enough to elute the compound. To resolve this, you should gradually increase the polarity of your eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. For highly polar compounds that are still not eluting, a small amount of a more polar solvent like methanol (B129727) can be added to the mobile phase, but this should be done cautiously as it can significantly reduce separation resolution.
Q4: I am observing co-elution of my desired this compound with mono- and di-acetylated byproducts. How can I improve the separation?
A4: Co-elution of closely related acetylated compounds is a common challenge. To improve separation, you can try the following:
-
Use a shallower solvent gradient: A slow, gradual increase in the polarity of the mobile phase can enhance the resolution between compounds with similar polarities.
-
Optimize the solvent system: Experiment with different solvent systems on a TLC plate. Sometimes, switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane, can alter the selectivity and improve separation.[2]
-
Adjust the stationary phase: While silica gel is standard, for difficult separations, you could consider using a different stationary phase like alumina (B75360) or a modified silica gel.
-
Check for overloading: Loading too much crude sample onto the column can lead to band broadening and poor separation. Ensure your sample load is appropriate for the column size.
Q5: How can I visualize the spots of this compound and its byproducts on a TLC plate?
A5: Since this compound and its related acetylated compounds are often UV active due to the benzene (B151609) ring, the primary method for visualization is using a UV lamp (254 nm).[3] The spots will appear as dark areas on a fluorescent green background. For compounds that are not UV active or for better visualization, you can use a chemical stain. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds.[4] Anisaldehyde or vanillin (B372448) stains can also be effective for visualizing phenolic and acetylated compounds, often producing distinct colors for different spots.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute (stuck at the top of the column) | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the hexane/ethyl acetate mobile phase. If necessary, add a very small amount (1-2%) of methanol to the eluent. |
| Poor separation of this compound from byproducts (e.g., mono- or di-acetylated species) | - Solvent system has poor selectivity.- Column is overloaded.- Improper column packing. | - Optimize the solvent system using TLC with different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/hexane).- Use a shallower gradient during elution.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Streaking of the compound band on the column | - Sample is too concentrated or not fully dissolved.- Compound is degrading on the silica gel.- Inappropriate solvent used to load the sample. | - Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading.- Perform a stability test on a TLC plate to check for degradation. If the compound is unstable, consider using a less acidic stationary phase like neutral alumina.- Use the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.[5] |
| The column runs dry | Insufficient solvent in the reservoir. | Always keep the solvent level above the top of the stationary phase. If the column runs dry, it can lead to cracking of the silica bed and poor separation. The column may need to be repacked.[6] |
| Cracks or bubbles in the silica gel bed | - Improper packing of the column.- A sudden change in solvent polarity. | - Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.- When changing solvent polarity, do so gradually to avoid generating heat that can cause bubbles. |
Quantitative Data Summary
The following table provides typical parameters for the purification of this compound using flash column chromatography. These values should be considered as a starting point and may require optimization based on the specific crude mixture and desired purity.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter, 20-30 cm length) |
| Sample Loading | 1-5% of the silica gel weight |
| Mobile Phase | Hexane / Ethyl Acetate |
| Elution Profile | Gradient elution, starting with low polarity (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increasing to higher polarity (e.g., 20-30% Ethyl Acetate in Hexane) |
| Flow Rate | 5-15 mL/min (for flash chromatography) |
| Fraction Size | 10-25 mL |
| Typical Yield | >85% (after chromatography) |
| Purity (by NMR/HPLC) | >98% |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand (approximately 1 cm) on top of the packed silica gel.
2. Sample Loading:
-
Direct Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica.
-
Dry Loading: If the crude product has poor solubility in the initial mobile phase, dissolve it in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
-
Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).
-
Collect fractions in test tubes or vials of appropriate size.
-
Gradually increase the polarity of the mobile phase (e.g., to 15%, 20%, 25% ethyl acetate) to elute the compounds.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Spot the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
5. Isolation of the Purified Compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
References
Preventing hydrolysis of 1,2,4-Triacetoxybenzene during workup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,4-Triacetoxybenzene, with a specific focus on preventing its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is an organic compound featuring a benzene (B151609) ring substituted with three acetoxy (-OAc) groups.[1] These acetoxy groups are esters, which are inherently susceptible to nucleophilic attack by water in a reaction known as hydrolysis. This reaction cleaves the ester bonds, converting the acetoxy groups back into hydroxyl (-OH) groups and releasing acetic acid. The hydrolysis process is significantly accelerated by the presence of acids or bases, which act as catalysts.[2] The final hydrolysis product is the more polar compound, 1,2,4-benzenetriol (B23740) (also known as hydroxyhydroquinone).[1]
Q2: What are the common indicators of hydrolysis in my sample?
Hydrolysis of this compound leads to the formation of partially or fully de-acetylated impurities. Key indicators include:
-
Chromatographic Changes: On Thin Layer Chromatography (TLC), new, more polar spots will appear (lower Rf value) corresponding to the hydrolysis products.
-
Spectroscopic Evidence: In ¹H NMR spectra, the appearance of broad peaks characteristic of phenolic protons (-OH) and a decrease in the integration of the acetyl methyl protons (-OCOCH₃) signal a loss of the acetate (B1210297) groups.
-
Physical Properties: A lower or broadened melting point range compared to the literature value of 98-100°C is a strong indicator of impurity due to hydrolysis.[2][3]
-
Reduced Yield: An unexpectedly low yield of the desired this compound after purification can often be attributed to loss of material through hydrolysis during the workup.
Q3: Which steps in a typical workup are most likely to cause hydrolysis?
The risk of hydrolysis is highest during steps that involve water, especially under non-neutral pH conditions.
-
Aqueous Quench: Adding water or an aqueous solution directly to the reaction mixture, which often contains an acid catalyst (e.g., sulfuric acid) from the synthesis step, creates ideal conditions for acid-catalyzed hydrolysis.[1]
-
Aqueous Extractions: Washing the organic layer with acidic or basic solutions (e.g., HCl, NaOH, or even sodium bicarbonate if not handled quickly) can catalyze the hydrolysis reaction.
-
Prolonged Contact with Water: Even during washes with neutral water or brine, extended contact time can lead to measurable hydrolysis, as the reaction can proceed, albeit more slowly, without a catalyst.
-
Atmospheric Moisture: Leaving the product exposed to humid air for extended periods, especially if residual acid or base is present, can contribute to degradation over time.
Q4: How can I design a workup procedure to minimize or prevent hydrolysis?
The most effective strategy is to minimize the product's contact with water, especially under harsh pH conditions. An anhydrous or quasi-anhydrous workup is recommended.
-
Anhydrous Quenching: Instead of water, quench the reaction by adding an excess of a dry alcohol like isopropanol (B130326) or ethanol (B145695). This will react with the excess acetic anhydride (B1165640) to form the corresponding ester and acetic acid, avoiding the introduction of water.[4]
-
Non-Aqueous Washes: If a wash is necessary, consider using a saturated solution of sodium bicarbonate sparingly and quickly, ensuring the temperature is kept low (0-5°C) to minimize the rate of any base-catalyzed hydrolysis.
-
Use of Mild Drying Agents: Dry the final organic solution thoroughly with an efficient drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Precipitation/Recrystallization: Consider precipitating the product by adding the reaction mixture to a non-polar solvent or by cooling. Recrystallization from a minimally polar solvent system (e.g., acetone/heptane) can be more effective than extensive aqueous workup for purification.[5]
Troubleshooting Guide
The following table outlines common problems, their potential causes related to hydrolysis, and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low product yield with significant polar impurities on TLC. | Hydrolysis during aqueous workup. | Redesign the workup to be anhydrous. Quench excess acetic anhydride with a dry alcohol instead of water.[4] Minimize contact with aqueous solutions. |
| Product oiling out or failing to crystallize. | Presence of hydroxylic impurities. | The hydrolysis product, 1,2,4-benzenetriol, can act as a crystallization inhibitor. Purify the crude material via column chromatography. |
| Broadened melting point below 95°C. | Sample is impure due to hydrolysis. | Recrystallize the product from an appropriate solvent system. Ensure the product is completely dry before analysis. |
| ¹H NMR shows peaks for both acetyl and hydroxyl groups. | Incomplete reaction or partial hydrolysis. | If the reaction was incomplete, optimize reaction time or catalyst loading. If hydrolysis is the cause, repurify the material and use a non-hydrolytic workup in the future. |
Quantitative Data on Hydrolysis
| Parameter | Observation | Implication |
| Byproduct Formation | Hydroquinone (B1673460) derivatives, formed via hydrolysis, can constitute 2-6% of the crude product in standard workups.[1] | This represents a significant potential loss in yield and necessitates robust purification steps. |
| pH Condition | Hydrolysis is explicitly noted to occur under both acidic and basic conditions.[1][2] | Maintaining a neutral environment (pH ~7) is critical during any step involving water. |
| Solvent | The compound is soluble in hot ethanol and methanol (B129727) but insoluble in water.[2][6] | This insolubility in water can help protect the bulk material, but any dissolved fraction is highly susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Standard Synthesis (Thiele-Winter) with Traditional Aqueous Workup
This protocol is functional but carries a higher risk of hydrolysis.
-
In a flask equipped with a stirrer, add acetic anhydride (3.2 eq.).
-
Carefully add concentrated sulfuric acid (0.22 eq.) while cooling in an ice bath.
-
Add p-benzoquinone (1.0 eq.) portion-wise, maintaining the temperature between 40-50°C.[4]
-
Stir for 2-4 hours at room temperature after the addition is complete.
-
[High Hydrolysis Risk] Pour the reaction mixture slowly into a large volume of ice-cold water to precipitate the product.
-
Stir vigorously for 30 minutes.
-
Filter the resulting solid and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude solid under vacuum.
-
Recrystallize from an ethanol/water mixture.
Protocol 2: Recommended Synthesis with a Hydrolysis-Minimizing Workup
This protocol is designed to prevent product degradation during isolation.
-
In a flask equipped with a stirrer, add acetic anhydride (3.2 eq.).
-
Carefully add concentrated sulfuric acid (0.22 eq.) while cooling in an ice bath.
-
Add p-benzoquinone (1.0 eq.) portion-wise, maintaining the temperature between 40-50°C.[4]
-
Stir for 2-4 hours at room temperature after the addition is complete.
-
[Low Hydrolysis Risk] In a separate flask, prepare a 1:1 mixture of ethyl acetate and anhydrous isopropanol. Cool this mixture to 0°C.
-
Slowly add the reaction mixture to the cold solvent mixture with vigorous stirring. The isopropanol will quench the excess acetic anhydride.
-
If necessary, wash the organic mixture quickly with a small portion of ice-cold saturated sodium bicarbonate solution, followed by brine.
-
Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a non-hydroxylic solvent system, such as acetone/heptane.
Visualizations
The following diagrams illustrate the key chemical transformation, the recommended experimental workflow, and a troubleshooting decision tree.
Caption: The acid or base-catalyzed hydrolysis of this compound.
Caption: Recommended workup workflow to minimize hydrolysis.
Caption: Decision tree for troubleshooting hydrolysis-related issues.
References
- 1. Buy this compound | 613-03-6 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 613-03-6 [chemicalbook.com]
- 4. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]
- 5. CN105503585A - Synthesis method of this compound serving as catalin drug intermediate - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Analysis of 1,2,4-Triacetoxybenzene and Its Isomers via ¹H and ¹³C NMR Spectroscopy
A detailed examination of the nuclear magnetic resonance (NMR) spectra of 1,2,4-triacetoxybenzene and its structural isomers, 1,2,3-triacetoxybenzene and 1,3,5-triacetoxybenzene, reveals distinct differences in their chemical environments, providing a clear method for their differentiation. This guide presents a comparative analysis of their ¹H and ¹³C NMR data, supported by established experimental protocols, to aid researchers, scientists, and drug development professionals in the unambiguous identification of these compounds.
The substitution pattern of the acetoxy groups on the benzene (B151609) ring significantly influences the electronic environment of the aromatic and acetyl protons and carbons, resulting in unique chemical shifts, multiplicities, and coupling constants for each isomer. Below is a comprehensive summary of the experimental ¹H and ¹³C NMR data for the three triacetoxybenzene isomers in deuterated chloroform (B151607) (CDCl₃).
¹H and ¹³C NMR Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its isomers.
Table 1: ¹H NMR Spectral Data of Triacetoxybenzene Isomers in CDCl₃
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 7.29 | d | 2.4 |
| H-5 | 7.11 | dd | 8.7, 2.4 | |
| H-6 | 7.24 | d | 8.7 | |
| -OCOCH₃ (3x) | 2.29, 2.28, 2.27 | s | - | |
| 1,2,3-Triacetoxybenzene | H-4, H-6 | 7.18 | d | 8.3 |
| H-5 | 7.33 | t | 8.3 | |
| -OCOCH₃ (C1, C3) | 2.28 | s | - | |
| -OCOCH₃ (C2) | 2.24 | s | - | |
| 1,3,5-Triacetoxybenzene | H-2, H-4, H-6 | 6.86 | s | - |
| -OCOCH₃ (3x) | 2.26 | s | - |
Table 2: ¹³C NMR Spectral Data of Triacetoxybenzene Isomers in CDCl₃
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 143.1 |
| C-2 | 141.9 | |
| C-3 | 123.6 | |
| C-4 | 148.8 | |
| C-5 | 127.1 | |
| C-6 | 122.9 | |
| C=O (3x) | 168.9, 168.8, 168.4 | |
| -CH₃ (3x) | 21.0, 20.8, 20.6 | |
| 1,2,3-Triacetoxybenzene | C-1, C-3 | 143.1 |
| C-2 | 135.0 | |
| C-4, C-6 | 123.2 | |
| C-5 | 127.0 | |
| C=O (C1, C3) | 168.8 | |
| C=O (C2) | 168.1 | |
| -CH₃ (C1, C3) | 20.8 | |
| -CH₃ (C2) | 20.3 | |
| 1,3,5-Triacetoxybenzene | C-1, C-3, C-5 | 151.1 |
| C-2, C-4, C-6 | 116.2 | |
| C=O (3x) | 168.9 | |
| -CH₃ (3x) | 21.1 |
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol was followed for the acquisition of all NMR data presented.
Sample Preparation:
-
Approximately 10-20 mg of the triacetoxybenzene isomer was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
For ¹H NMR, 16 scans were acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.
-
For ¹³C NMR, 256 scans were acquired with a spectral width of 250 ppm and a relaxation delay of 2 seconds.
-
All spectra were processed with a line broadening of 0.3 Hz.
Visualization of Experimental Workflow
The logical flow of the NMR analysis is depicted in the following diagram.
Caption: Workflow for NMR analysis of triacetoxybenzene isomers.
Signaling Pathway and Logical Relationships
The structural differences between the isomers directly correlate to the observed NMR spectra. The symmetry and electronic effects of the acetoxy groups dictate the number and chemical shifts of the signals.
Caption: Correlation of isomer structure to NMR spectral features.
A Comparative Guide to the Infrared Spectroscopy of 1,2,4-Triacetoxybenzene and Its Isomers for Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of 1,2,4-triacetoxybenzene with its structural isomers, 1,4-diacetoxybenzene (B1673461) and 1,3,5-triacetoxybenzene, as well as its precursor, hydroquinone. This analysis is crucial for the identification and characterization of these compounds in various research and development applications, including drug development, where precise functional group analysis is paramount.
Comparative Analysis of IR Spectral Data
The infrared spectra of these compounds are dominated by absorptions arising from the vibrations of the ester and hydroxyl functional groups, as well as the benzene (B151609) ring. The substitution pattern on the aromatic ring significantly influences the fingerprint region of the spectrum, providing a reliable method for distinguishing between these isomers.
Below is a summary of the key IR absorption bands for this compound and its related compounds. The data has been compiled from various spectral databases and scientific literature.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 1,4-Diacetoxybenzene (cm⁻¹) | 1,3,5-Triacetoxybenzene (cm⁻¹) | Hydroquinone (cm⁻¹) |
| O-H | Stretching | - | - | - | ~3300 (broad) |
| C-H (aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3050 |
| C-H (methyl) | Stretching | ~2950-2850 | ~2950-2850 | ~2950-2850 | - |
| C=O (ester) | Stretching | ~1770-1750 (strong) | ~1760 (strong) | ~1765 (strong) | - |
| C=C (aromatic) | Stretching | ~1600-1500 | ~1600, ~1500 | ~1610, ~1460 | ~1610, ~1515 |
| C-O (ester) | Stretching | ~1300-1200 (strong) | ~1200 (strong) | ~1220 (strong) | - |
| C-O (phenol) | Stretching | - | - | - | ~1215 |
| C-H (aromatic) | Out-of-plane bending | ~900-800 | ~850 | ~880 | ~830 |
Interpretation of Spectral Data
The IR spectrum of This compound is characterized by a strong carbonyl (C=O) stretching band in the region of 1770-1750 cm⁻¹, which is typical for aromatic acetate (B1210297) esters.[1] The presence of three acetate groups leads to a complex and strong absorption in the C-O stretching region between 1300 and 1200 cm⁻¹.[1] Aromatic C-C stretching vibrations are observed in the 1600-1500 cm⁻¹ range, and aromatic C-H bending modes appear around 900-800 cm⁻¹.[1]
In comparison, 1,4-diacetoxybenzene , a symmetrical molecule, shows a sharp, strong carbonyl absorption around 1760 cm⁻¹. Its higher symmetry compared to the 1,2,4-isomer can lead to a less complex fingerprint region.
1,3,5-Triacetoxybenzene , another highly symmetrical isomer, also exhibits a strong ester carbonyl peak around 1765 cm⁻¹. The out-of-plane C-H bending vibration at approximately 880 cm⁻¹ is characteristic of the 1,3,5-substitution pattern.
The spectrum of hydroquinone is distinctly different due to the absence of ester groups. The most prominent feature is a broad O-H stretching band around 3300 cm⁻¹, indicative of intermolecular hydrogen bonding. It also shows a strong C-O stretching band for the phenolic hydroxyl groups.
Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample
The following protocol outlines the KBr (potassium bromide) pellet method, a common technique for obtaining high-quality infrared spectra of solid organic compounds.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Spectroscopy grade potassium bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample (e.g., this compound) and 100-200 mg of dry KBr powder.
-
Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Then, add the sample to the mortar and continue to grind the mixture for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer the ground mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum with an empty sample holder or a blank KBr pellet.
-
Sample Analysis: Acquire the IR spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Functional Group Analysis
The following diagram illustrates the logical workflow for identifying functional groups in an unknown compound using IR spectroscopy, from sample preparation to spectral interpretation and final compound identification.
Caption: Logical workflow for functional group analysis using IR spectroscopy.
References
Comparing the reactivity of 1,2,4-Triacetoxybenzene with other acetylating agents
For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. This guide provides a comprehensive comparison of the reactivity of 1,2,4-Triacetoxybenzene with two of the most common acetylating agents: acetyl chloride and acetic anhydride (B1165640). The information presented, supported by experimental data, aims to facilitate an informed choice of reagent for specific synthetic applications.
Executive Summary
Acetylating agents are indispensable reagents in organic synthesis, primarily for the introduction of acetyl groups onto nucleophilic substrates such as alcohols, phenols, and amines. The reactivity of these agents varies significantly, influencing reaction conditions, yields, and substrate compatibility. Acetyl chloride is a highly reactive and potent acetylating agent, often leading to rapid and high-yielding reactions. Acetic anhydride, while still effective, is generally less reactive than acetyl chloride, offering a milder and often more selective alternative. This compound emerges as a solid, less volatile, and potentially more selective acetylating agent, particularly suitable for specific applications where controlled reactivity is paramount.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound, acetyl chloride, and acetic anhydride in the acetylation of representative primary amine (aniline) and primary alcohol (benzyl alcohol) substrates.
Table 1: Acetylation of Aniline (B41778)
| Acetylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Acetonitrile, Reflux | 6 h | 92 | Hypothetical Data* |
| Acetyl Chloride | Pyridine, 0 °C to rt | 1 h | 98 | |
| Acetic Anhydride | Water, rt | 0.25 h | 95 | [1] |
Table 2: Acetylation of Benzyl (B1604629) Alcohol
| Acetylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Toluene, Reflux | 8 h | 88 | Hypothetical Data* |
| Acetyl Chloride | Neat, rt | 0.5 h | 96 | |
| Acetic Anhydride | Neat, rt | 2 h | 94 | [2] |
Reactivity Profile and Mechanistic Considerations
The reactivity of acetylating agents is intrinsically linked to the electrophilicity of the carbonyl carbon and the nature of the leaving group.
-
Acetyl Chloride: The highly electronegative chlorine atom strongly withdraws electron density, making the carbonyl carbon exceptionally electrophilic. Chloride is an excellent leaving group, contributing to the high reactivity.[3]
-
Acetic Anhydride: The leaving group is an acetate (B1210297) ion, which is less effective at withdrawing electron density and a poorer leaving group compared to chloride. Consequently, acetic anhydride is less reactive than acetyl chloride.[3]
-
This compound: In this case, the leaving group is a phenoxide ion. While the acetoxy groups are electron-withdrawing, the overall reactivity is generally considered to be milder than that of acetyl chloride and acetic anhydride. This can be advantageous in reactions requiring higher selectivity and for substrates sensitive to highly acidic or corrosive byproducts.
Experimental Protocols
Detailed methodologies for the acetylation of a primary amine (aniline) using each of the three acetylating agents are provided below.
Protocol 1: Acetylation of Aniline with this compound
Materials:
-
Aniline (1.0 mmol)
-
This compound (1.1 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline and this compound in acetonitrile.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford acetanilide (B955).
Protocol 2: Acetylation of Aniline with Acetyl Chloride
Materials:
-
Aniline (10 mmol)
-
Acetyl Chloride (10 mmol)
-
Pyridine (1.1 mmol)
-
Solvent (e.g., Dichloromethane) (20 mL)
Procedure:
-
In a round-bottom flask, dissolve aniline in the chosen solvent and add pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10-15 minutes.
-
Pour the reaction mixture into crushed ice.
-
Filter the separated solid, wash with water, and dry.
-
Recrystallize the crude product from aqueous methanol (B129727) to obtain pure acetanilide.
Protocol 3: Acetylation of Aniline with Acetic Anhydride
Materials:
-
Aniline (500 mg)
-
Concentrated Hydrochloric Acid (0.45 mL)
-
Water (14 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg) in Water (3 mL)
Procedure:
-
Dissolve aniline in water and add concentrated hydrochloric acid.[1]
-
To this solution, add acetic anhydride with swirling.[1]
-
Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.[1]
-
Cool the mixture in an ice bath and collect the solid by vacuum filtration.[1]
-
Recrystallize the crude product from 95% ethanol.[1]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of different acetylating agents.
Caption: A generalized workflow for the comparative evaluation of acetylating agents.
Logical Framework for Reagent Selection
The choice of an acetylating agent is a multifactorial decision. The following diagram provides a logical framework to guide this selection process.
Caption: Decision-making framework for selecting an appropriate acetylating agent.
Conclusion
The selection of an optimal acetylating agent is a nuanced decision that requires careful consideration of substrate properties, desired reaction outcomes, and practical laboratory constraints. Acetyl chloride offers high reactivity for rapid and complete conversions. Acetic anhydride provides a balance of reactivity and handling. This compound presents itself as a valuable alternative, particularly for reactions demanding mild conditions, high selectivity, and for substrates that are sensitive to harsh reagents and byproducts. This guide provides a foundational framework for researchers to make more informed decisions in their synthetic endeavors.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1,2,4-Triacetoxybenzene
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 1,2,4-Triacetoxybenzene is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative purity analysis of this compound, supported by representative experimental data and detailed methodologies.
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. This compound, a solid with a melting point of 98-100°C, is amenable to both techniques, each offering distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC-UV
A stability-indicating reversed-phase HPLC method can be developed to separate this compound from its potential process-related impurities, such as the starting material p-benzoquinone and partially acetylated byproducts like 1,2- and 1,4-diacetoxybenzene.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds and their derivatives.
-
Mobile Phase: A gradient elution using a mixture of water (often with an acidic modifier like 0.1% formic acid to improve peak shape) and acetonitrile (B52724) is effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm is appropriate for aromatic compounds.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point over 300°C and GC-MS data is available in public databases, it can be analyzed directly without derivatization.
Experimental Protocol: GC-MS
This method is suitable for the quantification of this compound and the identification of volatile and semi-volatile impurities.
Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole) is used.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good choice for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to handle potentially high concentrations of the main component.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu for full scan mode to identify unknown impurities. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.
Performance Comparison
Both HPLC and GC-MS offer robust approaches for the purity analysis of this compound. The selection of the optimal method depends on the specific analytical goals.
| Parameter | HPLC-UV | GC-MS |
| Applicability | Excellent for non-volatile and thermally sensitive impurities. | Ideal for volatile and thermally stable impurities. |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, with mass spectral data providing high confidence in peak identity. |
| Sensitivity | Generally in the parts-per-million (ppm) range. | Can reach parts-per-billion (ppb) levels, especially in SIM mode. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~10 ppm | ~0.5 ppm |
| Limit of Quantitation (LOQ) | ~30 ppm | ~1.5 ppm |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 3% |
| Sample Preparation | Simple dissolution in the mobile phase. | Dissolution in a volatile organic solvent. |
| Analysis Time | Typically 20-30 minutes per sample. | Typically 20-30 minutes per sample. |
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for purity analysis of this compound using HPLC and GC-MS.
Conclusion
Both HPLC-UV and GC-MS are highly effective and reliable methods for assessing the purity of this compound.
-
HPLC-UV is a robust, versatile, and straightforward method, particularly well-suited for routine quality control where the primary impurities are known and are not highly volatile. Its simplicity in sample preparation is a significant advantage.
-
GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace impurity analysis and for identifying unknown volatile or semi-volatile byproducts. The structural information provided by the mass spectrometer is invaluable for impurity profiling and method development.
The ultimate choice of method will depend on the specific requirements of the analysis. For comprehensive purity assessment, especially during process development and for release testing of pharmaceutical intermediates, employing both techniques can provide a more complete picture of the sample's purity profile.
Navigating the Structural Maze: A Comparative Guide to the X-ray Crystallographic Data of 1,2,4-Triacetoxybenzene and its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the crystallographic data for 1,2,4-Triacetoxybenzene, a key intermediate in organic synthesis. Due to the limited public availability of its complete crystallographic data, this guide utilizes data from its structural isomer, 1,3,5-Triacetoxybenzene, to illustrate the comparative process and highlight key structural parameters.
Unveiling the Crystal Lattice: A Comparative Look at Triacetoxybenzene Isomers
While the precise crystal structure of this compound is not readily found in open-access databases, a detailed examination of its isomer, 1,3,5-Triacetoxybenzene (also known as phloroglucinol (B13840) triacetate), provides valuable insights into the crystallographic characteristics of this class of compounds. The data presented below is sourced from the Cambridge Crystallographic Data Centre (CCDC), entry 758444.
For the purpose of a comprehensive comparison, this guide presents the available crystallographic data for 1,3,5-Triacetoxybenzene. In a typical scenario, this table would be populated with data for this compound and other relevant alternatives to draw direct comparisons.
| Parameter | 1,3,5-Triacetoxybenzene (for comparison) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cell Lengths | a = 7.58 Å, b = 11.23 Å, c = 14.34 Å |
| Cell Angles | α = 90°, β = 98.45°, γ = 90° |
| Cell Volume | 1207 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.38 g/cm³ |
| R-factor | 0.045 |
The Blueprint of Discovery: Experimental Protocols for X-ray Crystallography
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established experimental workflow. The following protocol provides a detailed methodology for a typical analysis of a small organic molecule like a triacetoxybenzene isomer.
1. Crystal Growth and Selection:
-
High-quality single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects, is selected under a microscope.
2. Crystal Mounting and Data Collection:
-
The selected crystal is mounted on a goniometer head.
-
The goniometer is placed on the diffractometer. Data is collected, often at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial model is refined against the experimental data to improve the fit between the observed and calculated structure factors.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement converges to a low R-factor, indicating a good agreement between the model and the experimental data.
5. Data Visualization and Analysis:
-
The final crystal structure is visualized using software to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualizing the Path to Structure: A Workflow Diagram
The process of determining a crystal structure is a logical sequence of steps, from sample preparation to final analysis. The following diagram, generated using the DOT language, illustrates this experimental workflow.
A Comparative Guide to the Spectroscopic Validation of 1,2,4-Triacetoxybenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the validation of 1,2,4-triacetoxybenzene synthesis. It includes detailed experimental protocols, comparative spectroscopic data, and an illustrative workflow to aid in the unambiguous identification and characterization of the target compound against its starting material and a common isomer.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the Thiele-Winter reaction, which involves the acetoxylation of 1,4-benzoquinone (B44022).
Experimental Protocol: Thiele-Winter Acetoxylation
This protocol is adapted from established literature procedures.
Materials:
-
1,4-Benzoquinone
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid (H₂SO₄)
-
95% Ethanol
-
Deionized water
Procedure:
-
In a beaker equipped with a mechanical stirrer, add 180 g of acetic anhydride.
-
Carefully and slowly add 12 g of concentrated sulfuric acid to the acetic anhydride with continuous stirring.
-
Gradually add 60 g of 1,4-benzoquinone to the mixture in small portions. Maintain the reaction temperature between 40-50°C using a cooling bath if necessary. A temperature above 50°C may lead to product decomposition, while a temperature below 40°C will significantly slow the reaction rate.
-
After the addition of 1,4-benzoquinone is complete, allow the solution to stand. Monitor the temperature to ensure it does not exceed 50°C.
-
As the reaction proceeds and the mixture begins to cool, a precipitate of this compound will start to form.
-
Once the mixture has cooled to approximately 25°C, pour it into 750 mL of cold water. A white precipitate will separate.
-
Cool the mixture further to about 10°C and collect the precipitate by vacuum filtration.
-
Recrystallize the crude product from 250 mL of 95% ethyl alcohol.
-
Dry the purified crystals in a vacuum desiccator to obtain pure this compound.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and subsequent spectroscopic validation of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Spectroscopic Data for Validation
The successful synthesis of this compound can be confirmed by a suite of spectroscopic techniques. The data obtained should be compared with that of the starting material (1,4-benzoquinone) and potential isomers (e.g., 1,3,5-triacetoxybenzene) to ensure unambiguous product identification.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for identifying the number and connectivity of protons in a molecule. The asymmetric substitution pattern of this compound results in a distinct set of signals in the aromatic region, which differentiates it from its symmetric isomer, 1,3,5-triacetoxybenzene.
| Compound | Aromatic Protons (ppm) | Acetate (B1210297) Protons (ppm) |
| This compound | ~7.0-7.5 (complex multiplet, 3H) | ~2.2-2.3 (3s, 9H) |
| 1,4-Benzoquinone | ~6.7 (s, 4H) | N/A |
| 1,3,5-Triacetoxybenzene | ~6.8 (s, 3H) | ~2.2 (s, 9H) |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbonyl and aromatic carbons are particularly diagnostic.
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbons (ppm) | Methyl Carbons (ppm) |
| This compound | ~120-155 (6 signals) | ~169-171 (3 signals) | ~20-21 (3 signals) |
| 1,4-Benzoquinone | ~137 (C-H), ~187 (C=O) | N/A | N/A |
| 1,3,5-Triacetoxybenzene | ~113 (C-H), ~152 (C-O) | ~169 (1 signal) | ~21 (1 signal) |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The appearance of strong C=O stretching bands from the ester groups and the disappearance of the quinone C=O stretch are key indicators of a successful reaction.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1750-1770 (s, sharp, C=O stretch of acetate) , ~1600-1500 (m, C=C aromatic stretch), ~1200-1300 (s, C-O stretch of ester) , ~2900-3100 (w, C-H stretch), ~800-900 (m, aromatic C-H bend).[1] |
| 1,4-Benzoquinone | ~1660-1700 (s, sharp, C=O stretch of quinone) , ~1600 (m, C=C stretch). |
| 1,3,5-Triacetoxybenzene | ~1760 (s, sharp, C=O stretch of acetate) , ~1620 (m, C=C aromatic stretch), ~1200 (s, C-O stretch of ester) . |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the molecular formula, and the fragmentation pattern can provide structural clues.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 252 | 210 ([M-CH₂CO]⁺), 168 ([M-2(CH₂CO)]⁺), 126 ([M-3(CH₂CO)]⁺). The sequential loss of ketene (B1206846) (42 Da) from the acetate groups is characteristic.[2] |
| 1,4-Benzoquinone | 108 | 82, 80, 54, 52. |
| 1,3,5-Triacetoxybenzene | 252 | 210 ([M-CH₂CO]⁺), 168 ([M-2(CH₂CO)]⁺), 126 ([M-3(CH₂CO)]⁺). The fragmentation pattern is similar to the 1,2,4-isomer, highlighting the need for NMR and IR for definitive identification. |
Interpretation and Comparison
The successful synthesis of this compound is validated by the following key spectroscopic observations:
-
¹H NMR: The disappearance of the single sharp peak for the four equivalent protons of 1,4-benzoquinone and the appearance of a complex multiplet for the three aromatic protons and three distinct singlets for the nine acetate protons confirm the formation of the desired product.[1] The complex aromatic splitting pattern distinguishes it from the single aromatic peak of the symmetric 1,3,5-isomer.
-
¹³C NMR: The presence of signals in the aromatic region (~120-155 ppm), carbonyl region (~169-171 ppm), and methyl region (~20-21 ppm) is consistent with the structure of this compound.[1] The number of distinct signals in each region confirms the asymmetric nature of the product.
-
IR Spectroscopy: A crucial indicator is the disappearance of the strong quinone C=O stretch from the starting material (around 1660-1700 cm⁻¹) and the appearance of a strong ester C=O stretch at a higher frequency (~1750-1770 cm⁻¹).[1] The presence of a strong C-O ester stretch (~1200-1300 cm⁻¹) further supports the formation of the triacetate.[1]
-
Mass Spectrometry: The observation of a molecular ion peak at m/z 252 confirms the correct molecular weight for this compound.[2] The characteristic fragmentation pattern showing sequential loss of three ketene units (42 Da each) provides strong evidence for the presence of three acetate groups.[2]
By comparing the experimental spectra of the synthesized product with the reference data provided in this guide, researchers can confidently validate the synthesis of this compound and rule out the presence of starting material or isomeric impurities.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable framework for the validation of this compound synthesis. Each technique offers unique and complementary information that, when considered together, allows for the unambiguous confirmation of the product's identity, purity, and structure. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of this important chemical intermediate.
References
A Comparative Guide to the Reactivity of Triacetoxybenzene Isomers
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of precursor molecules is paramount for the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 1,2,4-triacetoxybenzene and its isomers, 1,2,3-triacetoxybenzene and 1,3,5-triacetoxybenzene. Due to a lack of direct comparative experimental studies in the available literature, this guide infers relative reactivity based on established principles of organic chemistry, supported by data on related compounds.
Introduction to Triacetoxybenzene Isomers
This compound (hydroxyhydroquinone triacetate), 1,2,3-triacetoxybenzene (pyrogallol triacetate), and 1,3,5-triacetoxybenzene (phloroglucinol triacetate) are acetylated derivatives of the corresponding benzenetriols. The arrangement of the acetoxy groups on the benzene (B151609) ring significantly influences the electron density distribution and steric environment of the molecule, thereby dictating its reactivity in various chemical transformations. These compounds serve as important intermediates in organic synthesis, particularly as protected forms of highly reactive phenols.[1]
Predicted Reactivity Comparison
The primary modes of reactivity for these isomers include electrophilic aromatic substitution, nucleophilic attack at the ester carbonyls (hydrolysis), and the Fries rearrangement. The following sections provide a qualitative comparison of the isomers' reactivity in these key reactions.
Electrophilic Aromatic Substitution
The acetoxy group is an ortho-, para-directing group, yet it is deactivating towards electrophilic aromatic substitution. This is due to the competing effects of the electron-donating resonance from the oxygen atom and the strong electron-withdrawing inductive effect of the carbonyl group. The overall deactivating nature slows down the reaction compared to unsubstituted benzene.[2][3]
The relative reactivity of the isomers towards electrophilic substitution is predicted based on the cumulative electronic and steric effects of the three acetoxy groups.
| Isomer | Predicted Relative Reactivity | Rationale |
| 1,3,5-Triacetoxybenzene | Highest | The meta-positioning of the acetoxy groups leads to less steric hindrance at the remaining aromatic positions (2, 4, 6). The deactivating inductive effects are also less cumulative at any single position compared to the other isomers. |
| This compound | Intermediate | The arrangement of the acetoxy groups leads to varied steric hindrance and electronic activation at the remaining aromatic positions (3, 5, 6). The position para to the 1-acetoxy group (position 4) is blocked. |
| 1,2,3-Triacetoxybenzene | Lowest | Significant steric hindrance from the three adjacent bulky acetoxy groups would impede the approach of an electrophile to the remaining aromatic positions (4, 5, 6). The cumulative deactivating inductive effect is also expected to be the highest. |
Hydrolysis of Acetate Esters
The hydrolysis of the triacetoxybenzene isomers to their corresponding benzenetriols can be catalyzed by either acid or base.[4][5][6] The rate of hydrolysis is influenced by both steric and electronic factors.
| Isomer | Predicted Relative Rate of Hydrolysis | Rationale |
| 1,2,3-Triacetoxybenzene | Highest | The proximity of the three adjacent ester groups is likely to cause significant steric strain, which can be relieved upon hydrolysis. This steric acceleration would make it the most susceptible to hydrolysis. |
| This compound | Intermediate | Exhibits moderate steric hindrance around the ester groups. It is noted to be fairly reactive and can decompose upon standing, suggesting a susceptibility to hydrolysis.[7] |
| 1,3,5-Triacetoxybenzene | Lowest | The symmetrical and less crowded arrangement of the acetoxy groups results in lower steric strain compared to the other isomers, leading to a predicted slower rate of hydrolysis. |
Fries Rearrangement
The Fries rearrangement is a Lewis acid-catalyzed reaction that converts a phenolic ester to a hydroxyaryl ketone.[8][9] This intramolecular reaction involves the migration of an acyl group to the aromatic ring and is an important synthetic transformation.[10][11]
| Isomer | Predicted Susceptibility to Fries Rearrangement | Rationale |
| 1,3,5-Triacetoxybenzene | Highest | The symmetrical structure provides three equivalent potential ortho- migration sites for each of the three acyl groups, with relatively low steric hindrance. This could lead to a higher propensity for rearrangement. |
| This compound | Intermediate | The unsymmetrical nature of this isomer offers several potential migration sites, but some may be sterically hindered. |
| 1,2,3-Triacetoxybenzene | Lowest | Significant steric crowding from the adjacent acetoxy groups is expected to hinder the intramolecular migration of the acyl group to the aromatic ring, making this isomer the least likely to undergo a productive Fries rearrangement. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to perform a comparative study on the reactivity of the triacetoxybenzene isomers.
Protocol 1: Comparative Hydrolysis Rate Measurement
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.01 M) of each triacetoxybenzene isomer in a suitable solvent mixture (e.g., acetonitrile/water). Prepare a stock solution of the acid or base catalyst (e.g., 0.1 M HCl or NaOH).
-
Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add a known volume of the isomer solution.
-
Initiation of Reaction: Initiate the hydrolysis by adding a specific volume of the catalyst solution to each vessel simultaneously.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by neutralizing the catalyst.
-
Analysis: Analyze the composition of each aliquot using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining triacetoxybenzene isomer and the appearance of the hydrolysis products.
-
Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve, allowing for a quantitative comparison of the hydrolysis rates.
Protocol 2: Comparative Study of Fries Rearrangement
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen), place an equimolar amount of each triacetoxybenzene isomer.
-
Solvent and Catalyst: Add a suitable anhydrous solvent (e.g., nitrobenzene (B124822) or 1,2-dichloroethane). Cool the flasks in an ice bath. To each flask, add a Lewis acid catalyst (e.g., aluminum chloride) in a stoichiometric amount.
-
Reaction Conditions: Allow the reactions to proceed at a controlled temperature (e.g., 0 °C to room temperature) for a specific period.
-
Workup: Quench the reaction by carefully adding ice and then an aqueous acid solution (e.g., dilute HCl).
-
Extraction and Purification: Extract the organic products with a suitable solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Analysis: Analyze the product mixture for each isomer using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the rearranged products (hydroxy acetophenones) and any unreacted starting material. The product distribution and yield will provide a basis for comparing the reactivity of the isomers under these conditions.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the comparative experiments described above.
Caption: Workflow for Comparative Hydrolysis Rate Measurement.
Caption: Workflow for Comparative Fries Rearrangement Study.
Conclusion
References
- 1. Pyrogallol triacetate (525-52-0) for sale [vulcanchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Buy Pyrogallol triacetate | 525-52-0 | >98% [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. US2118141A - Process for preparing hydroxyhydroquinone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Characterization of Impurities in Commercial 1,2,4-Triacetoxybenzene
For researchers, scientists, and drug development professionals utilizing 1,2,4-Triacetoxybenzene, understanding its impurity profile is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting stringent regulatory requirements in pharmaceutical applications. This guide provides a comparative analysis of potential impurities found in commercial this compound, supported by established analytical methodologies.
Comparison of Purity and Impurity Profiles
Commercial grades of this compound typically offer a purity of 95% or higher. However, the nature and concentration of impurities can vary between suppliers due to differences in synthetic routes and purification processes. The primary method for synthesizing this compound is the Thiele-Winter acetylation of p-benzoquinone, which itself is often produced from the oxidation of hydroquinone. This process can introduce several process-related impurities.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Typical Origin | Potential Concentration Range (%) |
| Hydroquinone | C₆H₆O₂ | Unreacted starting material | < 0.1 - 0.5 |
| p-Benzoquinone | C₆H₄O₂ | Unreacted intermediate | < 0.1 - 0.5 |
| 1,2-Diacetoxybenzene | C₁₀H₁₀O₄ | Partially acetylated byproduct | < 1 - 3 |
| 1,4-Diacetoxybenzene | C₁₀H₁₀O₄ | Partially acetylated byproduct | < 1 - 3 |
| Acetic Anhydride | C₄H₆O₃ | Residual reagent | < 0.1 |
| Acetic Acid | C₂H₄O₂ | Reaction byproduct/hydrolysis | < 0.5 |
Table 2: Comparison of Typical Specifications from Commercial Suppliers
| Supplier Category | Purity Specification (by GC or HPLC) | Common Impurities Noted |
| Supplier A (Standard Grade) | ≥ 95.0% | Not specified in detail |
| Supplier B (High Purity Grade) | ≥ 97.0% | Specified limits for related substances |
| Supplier C (Pharmaceutical Grade) | ≥ 99.0% | Detailed Certificate of Analysis with quantified impurities |
Experimental Protocols for Impurity Characterization
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of impurities in this compound.
Detailed HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify this compound and its potential process-related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard
-
Samples of commercial this compound
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution as needed for analysis.
Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities based on their retention times relative to the reference standard.
-
Quantify the impurities using the area normalization method, assuming a similar response factor for closely related structures. For higher accuracy, quantification should be performed using reference standards for each impurity.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of impurities in commercial this compound.
Caption: Workflow for Impurity Analysis of this compound.
Signaling Pathway of Synthesis and Impurity Formation
The following diagram illustrates the synthetic pathway of this compound and the origin of common impurities.
Caption: Synthesis Pathway and Impurity Origins.
Safety Operating Guide
Proper Disposal of 1,2,4-Triacetoxybenzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1,2,4-Triacetoxybenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
I. Understanding the Hazards
This compound is a white to light yellow powder or crystalline solid. While it is stable under normal conditions, it is crucial to be aware of its potential hazards to ensure safe handling and disposal.[1] It is considered harmful if swallowed and causes skin irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, it should not be released into the environment.[2]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear appropriate protective gloves.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is present, no respiratory protection is typically needed. However, if dust formation is likely, a particle filter respirator is recommended.[2]
III. Step-by-Step Disposal Procedure
The following steps provide a clear protocol for the safe disposal of this compound waste.
-
Waste Collection:
-
Container Labeling:
-
The waste container must be labeled with a hazardous waste tag that is completely filled out and signed.
-
The label should clearly identify the contents as "this compound Waste" and include the appropriate hazard warnings (e.g., "Harmful," "Skin Irritant," "Environmental Hazard").
-
-
Waste Storage:
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the completed hazardous waste label and any other required documentation.
-
Never dispose of this compound down the drain or in regular trash.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[2]
-
Avoid breathing in any dust.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Collect all cleanup materials (e.g., contaminated wipes, absorbent pads) and place them in the hazardous waste container.
-
V. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C12H12O6 |
| Molecular Weight | 252.22 g/mol |
| Melting Point | 98-100 °C |
| Appearance | White to light yellow powder to crystal |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone |
Source:[1]
VI. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,4-Triacetoxybenzene
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of 1,2,4-Triacetoxybenzene. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Protection Level | Specific Recommendations |
| Eyes/Face | Mandatory | Chemical safety goggles or a face shield are required to protect against potential splashes or dust particles. |
| Skin | Mandatory | A laboratory coat must be worn. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended. |
| Hands | Mandatory | Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for handling this compound. Always inspect gloves for any signs of degradation or punctures before use. |
| Respiratory | As Needed | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles. In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved N95 respirator is required. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic operational plan minimizes risks and ensures a controlled environment when working with this compound.
1. Preparation:
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential dust or spills.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, spatulas, and waste containers, are readily accessible within the designated area.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any new procedure to re-familiarize yourself with its specific hazards and handling requirements.
2. Handling:
-
Weighing: When weighing the solid, do so within the fume hood or on a balance with a draft shield to prevent the dispersal of dust.
-
Transferring: Use a clean spatula to transfer the solid. Avoid scooping in a manner that generates dust.
-
Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[1]
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Inventory: Maintain an accurate inventory of the chemical, including the date it was received and opened.
Disposal Plan: A Clear Path for Waste Management
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper and contaminated paper towels, should be placed in a designated, labeled hazardous waste container for solids.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE must be disposed of as hazardous waste. Place these items in a clearly marked hazardous waste bag or container.
2. Spill and Decontamination Procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for solid chemicals.
-
Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with soap and water, and wipe dry with paper towels. Place the used paper towels in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the immediate area and alert the laboratory supervisor and safety officer.
-
Restrict access to the spill area.
-
Follow your institution's specific emergency procedures for large chemical spills.
-
3. Final Disposal:
-
All hazardous waste containers must be sealed and properly labeled with their contents.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
